3-Bromo-2,6-dihydroxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,6-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCLJSXGFAOJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393784 | |
| Record name | 3-bromo-2,6-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26792-49-4 | |
| Record name | 3-bromo-2,6-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-2,6-dihydroxybenzoic acid synthesis from 2,6-dihydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 3-Bromo-2,6-dihydroxybenzoic acid from its precursor, 2,6-dihydroxybenzoic acid. The primary synthetic route detailed is the direct electrophilic bromination, a common and effective method for the halogenation of this electron-rich aromatic compound.[1] An alternative synthetic strategy involving a protection-deprotection sequence is also discussed. This document includes detailed, plausible experimental protocols, tables of quantitative data for reagents and products, and visualizations of the synthetic workflows. The content is intended to serve as a comprehensive resource for chemists and researchers in the fields of organic synthesis and pharmaceutical development.
Introduction
This compound is a halogenated derivative of 2,6-dihydroxybenzoic acid. Its structure, featuring a carboxylic acid and two hydroxyl groups on a brominated benzene ring, makes it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceutical compounds and other specialty chemicals.[1] The strategic placement of the bromine atom can alter the electronic properties of the ring and provides a handle for further functionalization.[1] This guide focuses on the practical aspects of its synthesis from the readily available 2,6-dihydroxybenzoic acid.
Synthetic Strategies
Two primary strategies for the synthesis of this compound are outlined below.
Direct Electrophilic Bromination
The most direct method for the synthesis of this compound is the electrophilic aromatic substitution of 2,6-dihydroxybenzoic acid.[1] The two hydroxyl groups are strong activating groups, directing the electrophilic bromine to the ortho and para positions. In this case, the C3 and C5 positions are activated. Monobromination is expected to occur preferentially at one of these sites. Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and molecular bromine (Br₂).[1]
Protection-Group-Based Synthesis
An alternative, multi-step approach involves the use of protecting groups to control the regioselectivity of the bromination.[1] This strategy involves:
-
Protection: The hydroxyl groups of 2,6-dihydroxybenzoic acid are converted to a less activating group, such as a methyl ether, to form 2,6-dimethoxybenzoic acid.[1]
-
Bromination: The 2,6-dimethoxybenzoic acid is then brominated.
-
Deprotection: The protecting groups are subsequently removed to yield the final product, this compound.[1]
Experimental Protocols
The following sections provide detailed, plausible experimental protocols for the synthesis of this compound.
Protocol 1: Direct Bromination with N-Bromosuccinimide
This protocol is based on a known procedure for the bromination of 2,6-dihydroxybenzoic acid.
Reaction Scheme:
Figure 1: Direct bromination of 2,6-dihydroxybenzoic acid.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dihydroxybenzoic acid | 154.12 | 2.98 g | 0.0193 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 3.62 g | 0.0203 mol |
| Diisopropylamine | 101.19 | 0.98 g | 0.0097 mol |
| Dichloromethane (CH₂Cl₂) | 84.93 | 35 mL | - |
| 1N Hydrochloric Acid | 36.46 | 20 mL | - |
Procedure:
-
To a solution of 2,6-dihydroxybenzoic acid (2.98 g, 0.0193 mol) and diisopropylamine (0.98 g, 0.0097 mol) in dichloromethane (35 mL), N-bromosuccinimide (3.62 g, 0.0203 mol) is added portion-wise at -78°C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is stirred in 1N hydrochloric acid (20 mL) for 30 minutes.
-
The resulting precipitate is collected by filtration to yield this compound.
Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Expected Yield:
-
Approximately 83%.
Protocol 2: Protection-Bromination-Deprotection Sequence
This protocol is a hypothetical sequence based on established methods for each step.
Workflow Diagram:
References
An In-depth Technical Guide to the Spectral Data of 3-Bromo-2,6-dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-2,6-dihydroxybenzoic acid (C₇H₅BrO₄, Molecular Weight: 233.02 g/mol ). Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate further research and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the electrophilic bromination of 2,6-dihydroxybenzoic acid. The hydroxyl groups at positions 2 and 6 are strong activating groups, directing the substitution to the electronically enriched positions of the aromatic ring.
Spectral Data Acquisition Workflow
The following diagram illustrates a general workflow for the spectral analysis of an organic compound like this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~11-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~9-10 | Singlet (broad) | 2H | Hydroxyl groups (-OH) |
| ~7.3-7.5 | Doublet | 1H | Aromatic H (H-5) |
| ~6.5-6.7 | Doublet | 1H | Aromatic H (H-4) |
Note: The chemical shifts of the acidic protons (-COOH and -OH) are highly dependent on the solvent, concentration, and temperature. The aromatic protons are expected to show a doublet splitting pattern due to coupling with each other.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~170-175 | Carboxylic acid carbon (C=O) |
| ~155-160 | Aromatic C-OH (C-2, C-6) |
| ~135-140 | Aromatic C-H (C-5) |
| ~110-115 | Aromatic C-H (C-4) |
| ~105-110 | Aromatic C-Br (C-3) |
| ~100-105 | Aromatic C-COOH (C-1) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| ~3200 | Broad | O-H stretch (Phenolic hydroxyls) |
| ~1700-1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium-Weak | C=C stretch (Aromatic ring) |
| ~1300-1200 | Medium | C-O stretch (Carboxylic acid/Phenol) |
| ~700-600 | Medium-Weak | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 232/234 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).[1] |
| 214/216 | Fragment ion from the loss of H₂O from the molecular ion. |
| 187/189 | Fragment ion from the loss of -COOH from the molecular ion. |
| 153 | Fragment ion from the loss of Br from the molecular ion. |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in an NMR tube. The choice of solvent is critical as acidic protons may exchange with deuterium in some solvents (like D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the resulting fine powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample (KBr pellet or on the ATR crystal) in the spectrometer and record the sample spectrum.
-
The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used. For this type of molecule, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques, often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.[2][3][4]
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and elemental composition (from high-resolution data). The isotopic pattern of the molecular ion is crucial for confirming the presence of a bromine atom.[1] The fragmentation pattern provides information about the molecule's structure.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Bromo-2,6-dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characteristics of 3-bromo-2,6-dihydroxybenzoic acid, a compound of interest in medicinal chemistry and materials science. While a definitive experimental crystal structure for this compound is not publicly available at the time of this publication, this document presents a detailed analysis of the closely related analogue, 3-bromo-2-hydroxybenzoic acid. This comparative approach offers valuable insights into the expected solid-state behavior and intermolecular interactions of the title compound. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the determination of its crystal structure via single-crystal X-ray diffraction.
Physicochemical Properties
This compound is a halogenated derivative of salicylic acid.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₇H₅BrO₄ | [2] |
| Molecular Weight | 233.02 g/mol | [1][2] |
| CAS Number | 26792-49-4 | [1][2] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 198-200°C (decomposes) | [3] |
Comparative Crystal Structure Analysis: Insights from 3-Bromo-2-hydroxybenzoic Acid
Due to the absence of a published crystal structure for this compound, we present the crystallographic data for 3-bromo-2-hydroxybenzoic acid to infer the potential structural features. The presence of an additional hydroxyl group at the C6 position in the target molecule is expected to significantly influence the crystal packing primarily through the introduction of additional hydrogen bonding opportunities.
Crystal Structure Data of 3-Bromo-2-hydroxybenzoic Acid
The crystal structure of 3-bromo-2-hydroxybenzoic acid has been determined and the data is summarized in the table below.[4][5]
| Parameter | 3-Bromo-2-hydroxybenzoic acid |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 3.7978 |
| b (Å) | 10.5567 |
| c (Å) | 18.0366 |
| α (°) | 90 |
| β (°) | 90.208 |
| γ (°) | 90 |
| Volume (ų) | 723.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 2.138 |
| R-factor | 0.0538 |
Key Structural Features and Intermolecular Interactions of 3-Bromo-2-hydroxybenzoic acid
The crystal structure of 3-bromo-2-hydroxybenzoic acid reveals several key interactions that dictate its supramolecular assembly. The molecules form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) ring motif.[4] An intramolecular hydrogen bond is also present between the hydroxyl group at the C2 position and the carbonyl oxygen of the carboxylic acid.[4] These dimers are then packed into sheets.
Predicted Influence of the C6-Hydroxyl Group in this compound
The introduction of a second hydroxyl group at the C6 position in this compound would provide an additional hydrogen bond donor and acceptor site. This is likely to lead to a more complex and robust three-dimensional hydrogen-bonding network. The intramolecular hydrogen bonding pattern might also be altered, potentially involving both hydroxyl groups. This enhanced hydrogen bonding capacity could lead to a higher melting point and different solubility characteristics compared to its mono-hydroxy counterpart. The overall crystal packing would be a delicate balance between the strong hydrogen bonding interactions and the weaker halogen...halogen and other van der Waals forces.
Experimental Protocol for Crystal Structure Determination
This section outlines a detailed methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.
Synthesis
A common route for the synthesis of this compound is through the electrophilic bromination of 2,6-dihydroxybenzoic acid.[1]
Procedure:
-
Dissolve 2,6-dihydroxybenzoic acid and diisopropylamine in dichloromethane.
-
Cool the solution to -78°C.
-
Add N-bromosuccinimide (NBS) batchwise while maintaining the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent.
-
Stir the residue in 1N hydrochloric acid.
-
Collect the precipitate by filtration to obtain this compound.[3]
Crystallization
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction studies. Slow evaporation from a suitable solvent is a common and effective method.
Procedure:
-
Prepare a saturated solution of purified this compound in a suitable solvent (e.g., hot water, ethanol, or a solvent mixture) at an elevated temperature.[4]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature in a loosely covered container.
-
The slow evaporation of the solvent over several days to weeks should yield single crystals.
Single-Crystal X-ray Diffraction
The following protocol describes the steps for data collection and structure refinement.
Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is required.
Procedure:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Logical Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow from synthesis to the final crystal structure analysis.
References
- 1. This compound | 26792-49-4 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 26792-49-4 [amp.chemicalbook.com]
- 4. Crystal structure of 3-bromo-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Theoretical Exploration of the Molecular Structure of 3-Bromo-2,6-dihydroxybenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations used to determine the molecular structure of 3-Bromo-2,6-dihydroxybenzoic acid. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of computational methodologies and their application in characterizing this multifaceted molecule.
Introduction to this compound
This compound, with the chemical formula C₇H₅BrO₄ and a molecular weight of 233.02 g/mol , is a substituted derivative of benzoic acid.[1][2] Its structure comprises a benzene ring functionalized with a carboxylic acid group, two hydroxyl groups, and a bromine atom. This combination of functional groups imparts a range of chemical properties that are of significant interest in medicinal chemistry and materials science. The spatial arrangement of these groups, dictated by bond lengths, bond angles, and dihedral angles, is crucial in determining the molecule's reactivity, intermolecular interactions, and potential biological activity.
Theoretical calculations, particularly those based on quantum mechanics, serve as powerful tools to elucidate the three-dimensional structure and electronic properties of molecules like this compound, providing insights that complement experimental data.
Computational Methodology
The primary theoretical approach for determining the molecular structure of organic molecules is Density Functional Theory (DFT). This method has been successfully applied to a wide range of similar compounds, offering a balance between computational cost and accuracy.
Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the geometrical optimization and electronic structure analysis of this compound, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional is commonly employed.[1] This hybrid functional incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for a variety of molecular systems.
Basis Set Selection
The choice of basis set is critical for accurate calculations. The 6-311++G(d,p) basis set is a popular and robust choice for this type of molecule.[1] This notation indicates:
-
6-311G : A triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions.
-
++ : The inclusion of diffuse functions on both hydrogen and heavy atoms, which are important for describing anions and weak intermolecular interactions.
-
(d,p) : The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in the description of bonding.
The combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide accurate predictions of molecular geometries and vibrational frequencies for a wide range of organic molecules.
Software
Computational chemistry software packages such as Gaussian, ORCA, or Spartan are typically used to perform these calculations. These programs allow for the input of an initial molecular structure, which is then optimized to find the lowest energy conformation.
Theoretical Molecular Structure
Data Presentation
Table 1: Theoretical Bond Lengths of this compound (Predicted)
| Bond | Predicted Length (Å) |
| C-Br | ~1.89 - 1.91 |
| C-C (aromatic) | ~1.38 - 1.41 |
| C-O (hydroxyl) | ~1.35 - 1.37 |
| C-C (carboxyl) | ~1.48 - 1.50 |
| C=O (carboxyl) | ~1.21 - 1.23 |
| C-O (carboxyl) | ~1.34 - 1.36 |
| O-H (hydroxyl) | ~0.96 - 0.98 |
| O-H (carboxyl) | ~0.97 - 0.99 |
Table 2: Theoretical Bond Angles of this compound (Predicted)
| Angle | Predicted Angle (°) |
| C-C-C (aromatic) | ~118 - 122 |
| C-C-Br | ~119 - 121 |
| C-C-O (hydroxyl) | ~118 - 122 |
| C-C-C (carboxyl) | ~119 - 121 |
| O-C-O (carboxyl) | ~122 - 124 |
| C-O-H (hydroxyl) | ~108 - 110 |
| C-O-H (carboxyl) | ~105 - 107 |
Table 3: Theoretical Dihedral Angles of this compound (Predicted)
| Dihedral Angle | Predicted Angle (°) |
| C-C-C-C (aromatic ring) | ~0 |
| O-C-C-O (hydroxyls) | ~0 |
| C-C-C=O (carboxyl) | ~0 or ~180 |
Experimental Protocols for Structural Elucidation
Theoretical calculations are most powerful when they can be compared with experimental data. The primary experimental techniques for determining molecular structure are X-ray crystallography and various spectroscopic methods.
X-ray Crystallography
X-ray crystallography provides the most definitive experimental data on the solid-state structure of a molecule.
Methodology:
-
Crystal Growth: Single crystals of this compound are grown from a suitable solvent.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
For a related compound, 3-bromo-2-hydroxybenzoic acid, X-ray diffraction studies have revealed an almost planar molecule with the carboxyl group slightly twisted relative to the phenyl ring.[3] It also shows the presence of intramolecular hydrogen bonding between the hydroxyl and carboxyl groups.[3]
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the functional groups and connectivity within the molecule.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts and coupling constants provide information about the chemical environment of each atom.
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. The absorption bands correspond to the vibrational frequencies of the functional groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[1]
Vibrational Analysis
Theoretical vibrational frequencies can be calculated from the optimized geometry and compared with experimental IR and Raman spectra. The calculated frequencies are typically scaled to account for anharmonicity and the approximate nature of the theoretical method.
Table 4: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | ~3400 - 3600 |
| O-H (carboxyl) | Stretching | ~3000 - 3300 (broad) |
| C-H (aromatic) | Stretching | ~3000 - 3100 |
| C=O (carboxyl) | Stretching | ~1680 - 1720 |
| C-C (aromatic) | Stretching | ~1450 - 1600 |
| C-O (hydroxyl/carboxyl) | Stretching | ~1200 - 1350 |
| C-Br | Stretching | ~500 - 650 |
Visualization of Computational Workflow
The following diagrams illustrate the logical flow of the theoretical and experimental determination of the molecular structure of this compound.
Caption: Computational workflow for theoretical molecular structure determination.
Caption: Logical relationship between theoretical and experimental data.
Conclusion
The theoretical calculation of the molecular structure of this compound, primarily through Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, provides a powerful framework for understanding its three-dimensional geometry and electronic properties. While direct published computational results for this specific molecule are pending, the established methodologies and data from analogous compounds offer a robust predictive model. The integration of these theoretical calculations with experimental data from X-ray crystallography and spectroscopy is essential for a comprehensive and validated understanding of its molecular structure, which is fundamental for its application in drug development and materials science.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Bromo-2,6-dihydroxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-2,6-dihydroxybenzoic acid is a halogenated aromatic carboxylic acid with potential applications in pharmaceutical and materials science. An understanding of its thermal stability and decomposition profile is critical for determining its suitability for various applications, establishing safe handling and storage conditions, and predicting its behavior during formulation and processing. This technical guide outlines the expected thermal behavior of this compound and provides detailed methodologies for its experimental investigation.
Predicted Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to proceed through a primary decarboxylation step, a common thermal degradation pathway for carboxylic acids. This initial loss of carbon dioxide would be followed by further decomposition of the resulting brominated resorcinol intermediate at higher temperatures. The presence of the bromine atom and hydroxyl groups on the aromatic ring will influence the decomposition temperature and the nature of the final products.
A plausible decomposition pathway is initiated by the loss of the carboxyl group as CO2, followed by the potential for subsequent fragmentation of the aromatic ring and release of hydrogen bromide at elevated temperatures.
Quantitative Thermal Analysis Data
While specific experimental data for this compound is unavailable, the following tables illustrate how data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be presented. The values provided are hypothetical and based on the expected behavior of similar aromatic carboxylic acids.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value (Illustrative) | Description |
| Onset of Decomposition (Tonset) | 180 - 220 °C | The temperature at which significant weight loss begins. |
| Temperature of Max. Decomposition Rate (Tpeak) | 230 - 270 °C | The temperature at which the rate of weight loss is highest. |
| Weight Loss (Step 1: Decarboxylation) | ~19% | Corresponds to the loss of the carboxylic acid group (CO2). |
| Weight Loss (Further Decomposition) | Variable | Subsequent weight loss at higher temperatures. |
| Residual Mass at 600 °C | < 10% | The amount of non-volatile material remaining. |
Table 2: Hypothetical DSC Data for this compound
| Parameter | Value (Illustrative) | Description |
| Melting Point (Tm) | 170 - 190 °C (with decomposition) | The temperature at which the solid melts, often accompanied by decomposition for this class of compounds. |
| Enthalpy of Fusion (ΔHf) | Not well-defined due to decomposition | The heat absorbed during melting. |
| Decomposition Exotherm/Endotherm | Endothermic followed by Exothermic | An initial endotherm for melting/decarboxylation, potentially followed by exothermic decomposition at higher temperatures. |
Experimental Protocols
To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols for TGA and DSC are recommended.
4.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperatures at which the compound decomposes and the corresponding mass loss.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation:
-
Weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
Data Collection: Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition step.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tpeak).
-
Quantify the percentage of weight loss for each decomposition step.
-
4.2 Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and to characterize the thermal events (endothermic or exothermic) associated with decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation:
-
Weigh 2-5 mg of finely ground this compound into an aluminum DSC pan.
-
Hermetically seal the pan to contain any volatile decomposition products.
-
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 30 °C to a temperature above the final decomposition temperature (e.g., 350 °C) at a heating rate of 10 °C/min.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the sample chamber.
-
Reference: Use an empty, sealed aluminum pan as a reference.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks (melting) and exothermic peaks (decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHf), if a distinct melting event occurs before decomposition.
-
Safety Considerations
The thermal decomposition of halogenated organic compounds can release hazardous gases. It is expected that the decomposition of this compound will produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr). All thermal analyses should be conducted in a well-ventilated area, and the exhaust from the thermal analysis instruments should be directed to a suitable fume hood or exhaust system. Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound.
Conclusion
While specific experimental data on the thermal properties of this compound is currently lacking in the scientific literature, this guide provides a robust framework for its investigation. Based on the behavior of analogous compounds, a primary decomposition pathway involving decarboxylation is anticipated. The detailed experimental protocols for TGA and DSC provided herein will enable researchers to accurately characterize the thermal stability and decomposition profile of this compound. Such data is essential for its safe handling, processing, and for the development of new applications in various scientific fields.
An In-depth Technical Guide on the Acidity and pKa Value of 3-Bromo-2,6-dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
3-Bromo-2,6-dihydroxybenzoic acid is a substituted aromatic carboxylic acid.[1] Its structure consists of a benzene ring functionalized with a carboxyl group, two hydroxyl groups, and a bromine atom.[1] The presence and positions of these functional groups significantly influence the molecule's physicochemical properties and reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₄ | [1][2] |
| Molecular Weight | 233.02 g/mol | [1][2] |
| CAS Number | 26792-49-4 | [1][2] |
| Appearance | Solid | [1] |
| InChI Key | GPCLJSXGFAOJQE-UHFFFAOYSA-N | [1] |
Acidity and pKa Value
The acidity of a benzoic acid derivative is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The acidity is primarily influenced by the stability of the carboxylate anion formed upon deprotonation.[3][4] Electron-withdrawing groups enhance acidity by stabilizing the negative charge of the carboxylate anion, while electron-donating groups decrease acidity.[4]
Comparative Analysis of pKa Values
To estimate the acidity of this compound, it is instructive to compare the pKa values of its parent compound, 2,6-dihydroxybenzoic acid, and related substituted benzoic acids.
Table 2: pKa Values of Benzoic Acid and Related Derivatives at 25°C
| Compound | pKa Value |
| Benzoic Acid | 4.20[4][5] |
| 2,6-Dihydroxybenzoic acid | 1.30[6][7] |
| 2-Bromobenzoic acid | 2.84[3] |
| 3-Bromobenzoic acid | 3.86[3][4] |
| 4-Bromobenzoic acid | 3.97[3][4] |
| o-Hydroxybenzoic acid (Salicylic acid) | 2.97[5] |
| m-Hydroxybenzoic acid | 4.06[5] |
| p-Hydroxybenzoic acid | 4.48[5] |
The parent compound, 2,6-dihydroxybenzoic acid, is a considerably stronger acid than benzoic acid. This is due to the presence of two electron-withdrawing hydroxyl groups and the potential for intramolecular hydrogen bonding, which stabilizes the carboxylate anion.[8] The bromine atom is also an electron-withdrawing group due to its inductive effect (-I), which is expected to further increase the acidity of the molecule.[3] However, bromine also has a resonance effect (+R) that can donate electron density to the ring, which would decrease acidity.[3] In the case of this compound, the bromine atom is at the meta position relative to the carboxyl group, where the inductive effect is more dominant than the resonance effect.[3][4] Therefore, it is anticipated that this compound will have a pKa value lower than that of 2,6-dihydroxybenzoic acid, making it a relatively strong organic acid.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a widely used and accurate method for determining the pKa values of weak acids.[3][9][10] The following is a generalized protocol for the determination of the pKa of this compound.
Materials and Equipment
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (e.g., 0.15 M) for maintaining constant ionic strength
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or reaction vessel
-
Inert gas (e.g., nitrogen) supply
Procedure
-
Calibration of the pH meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]
-
Preparation of the analyte solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 1 mM).[11] Add KCl solution to maintain a constant ionic strength.[11]
-
Initial pH adjustment: If necessary, adjust the initial pH of the analyte solution to the acidic range (e.g., pH 1.8-2.0) using the standardized HCl solution.[11]
-
Inert atmosphere: Purge the analyte solution with an inert gas, such as nitrogen, to remove dissolved carbon dioxide, which can interfere with the titration.[11]
-
Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.[11] Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.[9]
-
Data collection: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the corresponding volume of NaOH added.[11]
-
Endpoint determination: Continue the titration until the pH has passed the equivalence point, typically indicated by a sharp increase in pH, and stabilizes in the basic range (e.g., pH 12-12.5).[11]
-
Data analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of inflection on the titration curve.
-
The pKa is the pH at the half-equivalence point.[3]
-
-
Replicates: Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the results.[11] Calculate the average pKa value and the standard deviation.[11]
Visualization of Substituent Effects on Acidity
The acidity of this compound is determined by the interplay of the electronic effects of its substituents. The following diagram illustrates these relationships.
References
- 1. This compound | 26792-49-4 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. global.oup.com [global.oup.com]
- 6. 2,6-Dihydroxybenzoic acid | 303-07-1 [chemicalbook.com]
- 7. 2,6-Dihydroxybenzoic acid CAS#: 303-07-1 [m.chemicalbook.com]
- 8. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols: The Versatile Role of 3-Bromo-2,6-dihydroxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Bromo-2,6-dihydroxybenzoic acid is a valuable halogenated derivative of salicylic acid that serves as a versatile building block in the synthesis of a wide array of organic compounds.[1] Its unique structural features, including a carboxylic acid, two hydroxyl groups, and a bromine atom, provide multiple reaction sites for chemical modification. This makes it a key intermediate in the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom can significantly influence the chemical reactivity, acidity, and biological activity of its derivatives, making it a subject of interest in drug discovery for enhancing binding affinity to protein targets.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₄ | [1][2] |
| Molecular Weight | 233.02 g/mol | [1] |
| CAS Number | 26792-49-4 | [1][3] |
| Appearance | Solid | |
| InChI Key | GPCLJSXGFAOJQE-UHFFFAOYSA-N | [1] |
Key Applications in Organic Synthesis
The multifunctionality of this compound allows for its participation in a variety of chemical transformations, making it a valuable precursor for more complex molecules.[1]
Core Reactions:
-
Substitution Reactions: The bromine atom can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups.[1]
-
Esterification and Amidation: The carboxylic acid moiety can undergo standard esterification or amidation reactions to generate a range of derivatives.[1]
-
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones, while the bromine atom can be removed via reduction.[1]
-
Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[1]
The following diagram illustrates the key reactive sites and potential transformations of this compound.
Caption: Key reactive sites of this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and one of its important derivatives, 3-bromo-2,6-dimethoxybenzoic acid, are provided below.
Protocol 1: Synthesis of this compound via Electrophilic Bromination
This protocol describes the direct bromination of 2,6-dihydroxybenzoic acid. The hydroxyl groups are strong activating groups, directing the electrophilic substitution to the C3 position.[1]
Materials:
-
2,6-dihydroxybenzoic acid
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Suitable acidic solvent (e.g., glacial acetic acid)
Procedure:
-
Dissolve 2,6-dihydroxybenzoic acid in a suitable acidic solvent in a reaction flask.
-
Slowly add a solution of N-Bromosuccinimide or bromine in the same solvent to the reaction mixture with stirring.
-
Maintain the reaction at a controlled temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and pour the mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Protocol 2: Synthesis of 3-bromo-2,6-dimethoxybenzoic acid
This multi-step protocol involves the protection of the hydroxyl groups as methyl ethers prior to bromination. This strategy can improve regioselectivity and yield.[1] A specific example is provided in a patent for the synthesis of 3-bromo-2,6-dimethoxybenzoic acid.[4]
Step 1: Synthesis of 2,6-dimethoxybenzoic acid (Not detailed in the provided search results)
Step 2: Bromination of 2,6-dimethoxybenzoic acid
Materials:
-
2,6-dimethoxybenzoic acid (72.5-73.0 g)[4]
-
Dioxane (550-650 ml)[4]
-
Bromine (15-25 ml)[4]
-
Trichloromethane (90-110 ml)[4]
Procedure:
-
In a reaction flask, dissolve 72.5-73.0 g of 2,6-dimethoxybenzoic acid in 550-650 ml of dioxane.[4]
-
While stirring the mixture, add a solution of 15-25 ml of bromine in 90-110 ml of trichloromethane dropwise.[4]
-
Continue stirring the reaction mixture for 2.0 hours.[4]
-
After the reaction is complete, recover the solvent to precipitate the solid product.[4]
-
Collect the solid to obtain crude 3-bromo-2,6-dimethoxybenzoic acid.[4]
-
Further purification can be achieved by recrystallization.
Step 3: Demethylation to this compound
The methoxy groups of 3-bromo-2,6-dimethoxybenzoic acid are cleaved to regenerate the hydroxyl groups, yielding the final product.[1] (Note: A specific protocol for this demethylation step was not found in the provided search results).
The following workflow illustrates the synthetic strategy involving a protection group.
Caption: Synthetic workflow with protection groups.
Future Perspectives
While the synthesis and basic reactivity of this compound are established, a significant area for future investigation lies in the precise elucidation of the mechanisms of action for its biologically active derivatives.[1] Further research should focus on identifying the specific molecular targets and signaling pathways modulated by these compounds to fully harness their therapeutic potential.[1] The versatility of this building block ensures its continued importance in the generation of novel chemical entities for drug discovery and materials science.
References
Application Notes and Protocols: 3-Bromo-2,6-dihydroxybenzoic Acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,6-dihydroxybenzoic acid is a halogenated derivative of γ-resorcylic acid that serves as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, including a bromine atom and two hydroxyl groups on a benzoic acid scaffold, provide multiple reactive sites for chemical modification. This allows for the strategic synthesis of diverse and complex molecules with a wide range of biological activities. The presence of the bromine atom can enhance binding affinity to protein targets, while the hydroxyl and carboxylic acid moieties can participate in various coupling and derivatization reactions.[1]
These application notes provide an overview of the utility of this compound in the synthesis of bioactive compounds, with a focus on its potential in developing kinase inhibitors. Detailed experimental protocols for the synthesis of a hypothetical kinase inhibitor intermediate are provided, along with methods for biological evaluation.
Key Applications in Medicinal Chemistry
This compound is a strategic starting material for the synthesis of a variety of bioactive molecules due to its inherent reactivity and substitution pattern.
-
Scaffold for Complex Molecule Synthesis: The combination of a carboxylic acid, two hydroxyl groups, and a bromine atom allows for a wide array of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[1]
-
Modulation of Biological Activity: The specific placement of the bromine and hydroxyl groups can significantly influence the chemical reactivity, acidity, and ultimately, the biological activity of its derivatives. This allows for fine-tuning of structure-activity relationships (SAR) during the drug discovery process.[1]
-
Potential for Diverse Therapeutic Areas: Derivatives of hydroxybenzoic acids have shown promise in various therapeutic areas, including as antimicrobial and antioxidant agents. The unique properties of this compound make it a compelling candidate for exploration in these and other areas, such as in the development of novel kinase inhibitors.
Synthesis of a Kinase Inhibitor Intermediate
This section details a hypothetical synthetic route to a key intermediate for a kinase inhibitor, starting from this compound. This protocol is based on standard organic chemistry transformations commonly employed in medicinal chemistry.
Workflow for the Synthesis of a Kinase Inhibitor Intermediate
Caption: Synthetic workflow for a kinase inhibitor intermediate.
Experimental Protocols
Protocol 1: Esterification of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL/g).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Etherification of Methyl 3-bromo-2,6-dihydroxybenzoate
-
Reaction Setup: Dissolve methyl 3-bromo-2,6-dihydroxybenzoate (1.0 eq) in acetone (20 mL/g).
-
Base and Alkylating Agent: Add potassium carbonate (3.0 eq) and methyl iodide (2.5 eq).
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Work-up: After completion, filter the solid and wash with acetone.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 3: Suzuki Coupling of Methyl 3-bromo-2,6-dimethoxybenzoate
-
Reaction Setup: To a degassed mixture of methyl 3-bromo-2,6-dimethoxybenzoate (1.0 eq), an appropriate arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like toluene/ethanol/water.
-
Catalyst: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Protocol 4: Hydrolysis of Methyl 2,6-dimethoxy-3-(aryl)-benzoate
-
Reaction Setup: Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Base: Add lithium hydroxide (2.0 eq).
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Acidify the reaction mixture with 1N HCl and extract the product with an organic solvent.
-
Purification: Dry the organic layer and concentrate to yield the carboxylic acid.
Protocol 5: Amide Coupling to form the Kinase Inhibitor Intermediate
-
Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agents: Add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Amine Addition: Add the desired amine (1.1 eq).
-
Reaction: Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, base, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to obtain the final amide intermediate.
Biological Evaluation of Kinase Inhibitor Derivatives
The synthesized derivatives can be evaluated for their inhibitory activity against a panel of protein kinases to determine their potency and selectivity.
Quantitative Data from Hypothetical Kinase Inhibition Assays
The following table presents hypothetical IC₅₀ values for a series of kinase inhibitors derived from the synthesized intermediate. This data serves as a template for presenting experimental findings.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | Kinase A | 50 |
| Derivative 2 | Kinase A | 25 |
| Derivative 3 | Kinase A | 150 |
| Derivative 1 | Kinase B | >1000 |
| Derivative 2 | Kinase B | 800 |
| Derivative 3 | Kinase B | >1000 |
Protocol: In Vitro Kinase Inhibition Assay (Example)
This protocol describes a generalized procedure to determine the concentration of a synthesized compound required to inhibit 50% of the activity of a target kinase.
-
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate (e.g., a peptide)
-
Synthesized inhibitor compound (stock solution in DMSO)
-
ATP (Adenosine triphosphate)
-
Assay buffer (optimized for the target kinase)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare Reagents: Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for testing. Prepare working solutions of the enzyme, substrate, and ATP in the assay buffer.
-
Assay Setup: In a multi-well plate, add the following to each well:
-
Assay Buffer
-
A fixed volume of the enzyme solution.
-
Varying concentrations of the inhibitor solution.
-
A control well containing the enzyme and buffer with the same concentration of solvent (DMSO) but no inhibitor.
-
A blank well containing buffer and substrate but no enzyme.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathway Modulation
Derivatives of this compound can be designed to target specific signaling pathways implicated in diseases such as cancer. For instance, many kinase inhibitors target aberrant signaling through pathways like the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.
Hypothetical Signaling Pathway Targeted by a Kinase Inhibitor Derivative
Caption: Inhibition of the MAPK/ERK signaling pathway.
The diagram above illustrates how a hypothetical kinase inhibitor, derived from this compound, could block the MAPK/ERK signaling pathway by inhibiting a key kinase such as RAF. Dysregulation of this pathway is a common driver of cancer cell proliferation and survival.
Conclusion
This compound represents a powerful and versatile building block for the synthesis of novel bioactive molecules in medicinal chemistry. Its unique chemical functionalities provide a platform for the generation of diverse compound libraries with the potential to modulate various biological targets, including protein kinases. The protocols and conceptual frameworks presented here offer a guide for researchers to harness the potential of this valuable starting material in their drug discovery and development efforts.
References
Experimental protocols for the derivatization of 3-Bromo-2,6-dihydroxybenzoic acid
Application Notes: Derivatization of 3-Bromo-2,6-dihydroxybenzoic Acid
Introduction
This compound is a versatile halogenated derivative of salicylic acid.[1] Its structure, featuring a carboxylic acid group, two hydroxyl groups, and a bromine atom, presents multiple reactive sites for chemical modification.[1] These functional groups allow for a variety of derivatization reactions, making the molecule a valuable building block in the synthesis of more complex compounds, including active pharmaceutical ingredients (APIs) and materials for crystal engineering.[1]
Derivatization can be employed to alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, or to serve as a handle for further synthetic transformations. The primary challenges in derivatizing this molecule stem from the potential for competing reactions at the different functional groups, which may necessitate the use of protecting groups to achieve selectivity.[2][3]
This document provides detailed protocols for the primary derivatization strategies involving the carboxylic acid and hydroxyl functional groups: esterification and etherification.
Experimental Protocols
Protocol 1: Fischer Esterification of the Carboxylic Acid Group
This protocol describes the synthesis of an ester derivative (e.g., methyl ester) from the carboxylic acid moiety of this compound using a simple alcohol under acidic conditions. This is a standard Fischer-Speier esterification.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in an excess of the desired anhydrous alcohol (e.g., 20-50 mL per gram of starting material).
-
Acid Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5% of the alcohol volume).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction temperature will be the boiling point of the alcohol used (e.g., ~65 °C for methanol).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the organic product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester product.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Etherification of the Hydroxyl Groups (e.g., Methylation)
This protocol outlines the synthesis of 3-Bromo-2,6-dimethoxybenzoic acid via Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl groups with a base followed by reaction with an alkylating agent.
Materials:
-
This compound
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Base (e.g., anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH))
-
Alkylating agent (e.g., dimethyl sulfate or methyl iodide)
-
1M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: Add this compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.5-3.0 eq.) to a dry round-bottom flask containing an anhydrous polar aprotic solvent like DMF under an inert atmosphere (nitrogen or argon).
-
Deprotonation: Stir the suspension at room temperature for 30-60 minutes.
-
Alkylating Agent Addition: Slowly add the alkylating agent (e.g., dimethyl sulfate, 2.2-2.5 eq.) to the reaction mixture. Caution: Alkylating agents are often toxic and carcinogenic.
-
Reaction: Heat the mixture (e.g., to 50-70 °C) and stir for several hours (4-12 hours). Monitor the reaction progress by TLC.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of cold water.
-
Acidification: Acidify the aqueous mixture to a pH of ~2 using 1M HCl to precipitate the product.
-
Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Concentration and Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative reaction conditions for the derivatization of this compound. Note that yields are highly dependent on reaction scale and purification efficiency.
| Parameter | Protocol 1: Esterification (Methyl Ester) | Protocol 2: Etherification (Dimethyl Ether) |
| Starting Material | This compound | This compound |
| Primary Reagents | Anhydrous Methanol, H₂SO₄ (cat.) | Dimethyl Sulfate, K₂CO₃ |
| Solvent | Methanol (serves as reagent and solvent) | Anhydrous DMF |
| Temperature | ~65 °C (Reflux) | 50 - 70 °C |
| Reaction Time | 2 - 4 hours | 4 - 12 hours |
| Product | Methyl 3-bromo-2,6-dihydroxybenzoate | 3-Bromo-2,6-dimethoxybenzoic acid |
| Typical Yield | 75 - 90% | 70 - 85% |
Visualizations
Caption: Workflow for the esterification of this compound.
Caption: Derivatization pathways for this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2,6-dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is extensively used in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of various functional groups, and the wide availability of starting materials.[3][4] The synthesis of biaryl carboxylic acids is of particular interest as these structural motifs are present in numerous biologically active molecules and functional materials.[5][6]
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 3-Bromo-2,6-dihydroxybenzoic acid with various arylboronic acids. This starting material is a valuable building block, and its coupling products serve as key intermediates in the synthesis of complex molecular architectures, including potential kinase inhibitors and other therapeutic agents.[7] The presence of hydroxyl and carboxylic acid functionalities on the aromatic ring requires careful consideration of reaction conditions to achieve optimal yields and prevent side reactions.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[2][8]
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center.[2][8] The base is crucial for the formation of a more reactive boronate species.[9]
-
Reductive Elimination: The two organic groups on the palladium intermediate couple, forming the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][8][10]
Experimental Protocols
Two general protocols are provided below. Protocol A describes a method using a water-soluble catalyst at room temperature, which can be advantageous for sustainability and for substrates that are sensitive to heat. Protocol B outlines a more traditional method under thermal conditions with an inert atmosphere, which is often necessary for less reactive substrates.[1]
Protocol A: Aqueous Room Temperature Suzuki Coupling
This protocol is adapted for substrates that are soluble in aqueous basic conditions and is suitable for relatively reactive arylboronic acids. The use of a water-soluble palladium catalyst simplifies the reaction setup.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (glycine-based palladium catalyst) (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1]
-
Add 5.0 mL of distilled water to the flask.[1]
-
Stir the mixture vigorously at room temperature under air for 1.5 to 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, a precipitate of the product may form. If so, filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.[1]
-
If the product is soluble, acidify the reaction mixture with 2M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.[1]
Protocol B: Thermal Suzuki Coupling under Inert Atmosphere
This protocol is recommended for less reactive arylboronic acids or when higher yields are desired. The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.[11]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)
-
Solvent system: 1,4-Dioxane and Water (4:1 ratio, 10 mL total)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[1]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1][12]
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[1][12]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][11]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[1]
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids. The data is illustrative and may require optimization for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 80-90 |
| 3 | 3-Nitrophenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 24 | 60-75 |
| 5 | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | RT | 2 | 70-80 |
Mandatory Visualizations
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nobelprize.org [nobelprize.org]
- 9. scribd.com [scribd.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Synthesis of Novel Heterocyclic Compounds from 3-Bromo-2,6-dihydroxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically brominated xanthones and dibenzofurans, utilizing 3-Bromo-2,6-dihydroxybenzoic acid as a key starting material. The synthesized compounds have potential applications in drug discovery, particularly in oncology and neuropharmacology.
Introduction
This compound is a versatile chemical building block, amenable to various chemical transformations for the synthesis of more complex molecules.[1] Its unique substitution pattern, featuring a bromine atom and two hydroxyl groups on a benzoic acid scaffold, allows for the construction of diverse heterocyclic systems. This document focuses on the synthesis of two prominent classes of heterocycles: xanthones and dibenzofurans.
Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone framework. They are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[2] Brominated xanthones, in particular, are of interest for their potential to modulate critical cellular signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK pathways.[3]
Dibenzofurans are another class of heterocyclic compounds with a furan ring fused to two benzene rings. While some polybrominated dibenzofurans are known for their environmental persistence and toxicity, functionalized dibenzofuran derivatives are also being explored for their potential therapeutic applications.[1][4][5][6]
Synthesis of a Novel Brominated Xanthone
This protocol details the synthesis of a novel brominated hydroxyxanthone via a modified Grover-Shah-Shah reaction, which is a classic method for xanthone synthesis.[4][7] The direct cyclization of a 2,6-dihydroxybenzoic acid derivative with a phenol is a key feature of this reaction.[7]
Protocol 1: Synthesis of 2-Bromo-1,7-dihydroxyxanthone
This protocol is adapted from the general method for synthesizing hydroxyxanthones from 2,6-dihydroxybenzoic acid using Eaton's reagent.[8]
Reaction Scheme:
Caption: Synthesis of 2-Bromo-1,7-dihydroxyxanthone.
Materials:
-
This compound
-
Hydroquinone
-
Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, a mixture of this compound (1.0 eq) and hydroquinone (1.0 eq) is prepared.
-
Eaton's reagent is carefully added to the flask.
-
The reaction mixture is heated to 80-85°C and stirred for 3 hours.
-
After cooling to room temperature, the mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration and washed with deionized water until the filtrate is neutral.
-
The crude product is dried and then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Expected Yield and Characterization:
While specific yield data for this exact reaction is not available in the literature, similar syntheses of hydroxyxanthones using Eaton's reagent report yields ranging from 11% to 33%.[8] The structure of the synthesized 2-Bromo-1,7-dihydroxyxanthone should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of a Novel Brominated Dibenzofuran
The synthesis of dibenzofurans can be achieved through various methods, including the Ullmann condensation. This protocol outlines a potential pathway for the synthesis of a novel brominated dibenzofuran from this compound.
Protocol 2: Synthesis of 1-Bromo-2,8-dihydroxydibenzofuran-4-carboxylic acid
This protocol is a proposed synthetic route based on the principles of Ullmann condensation and subsequent intramolecular cyclization.
Reaction Scheme:
Caption: Proposed synthesis of a brominated dibenzofuran.
Materials:
-
This compound
-
2-Bromophenol
-
Copper catalyst (e.g., Copper(I) iodide)
-
Base (e.g., Potassium carbonate)
-
Palladium catalyst (e.g., Palladium(II) acetate)
-
High-boiling point solvent (e.g., DMF or DMSO)
Procedure:
-
Ullmann Condensation: this compound (1.0 eq), 2-bromophenol (1.0 eq), copper catalyst, and a base are combined in a high-boiling point solvent. The mixture is heated under an inert atmosphere to facilitate the formation of the diaryl ether intermediate.
-
Intramolecular Cyclization: After the formation of the diaryl ether, a palladium catalyst is added to the reaction mixture. The temperature is maintained or increased to promote the intramolecular C-C bond formation, leading to the dibenzofuran ring system.
-
Work-up and Purification: The reaction mixture is cooled, and the product is extracted and purified using standard techniques such as column chromatography.
Note: This is a proposed synthetic route, and optimization of reaction conditions, including catalyst, base, solvent, and temperature, will be necessary to achieve a good yield of the desired product.
Applications in Drug Development
Brominated Xanthones as Anticancer Agents
Brominated xanthones have emerged as promising candidates for anticancer drug development. Their mechanism of action often involves the modulation of key signaling pathways that are frequently dysregulated in cancer.
Affected Signaling Pathways:
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of dibenzofurans directly from aryl halides and ortho-bromophenols via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification and Amidation of 3-Bromo-2,6-dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification and amidation of 3-Bromo-2,6-dihydroxybenzoic acid, a versatile building block in medicinal chemistry. The resulting ester and amide derivatives are of significant interest for the development of novel therapeutic agents, potentially exhibiting a range of biological activities, including anticancer and antioxidant effects.
Introduction
This compound is a substituted aromatic carboxylic acid with multiple reactive functional groups: a carboxylic acid, two phenolic hydroxyl groups, and a bromine atom. This trifunctional scaffold allows for diverse chemical modifications, making it an attractive starting point for the synthesis of compound libraries for drug discovery. The esterification and amidation of the carboxylic acid moiety are fundamental transformations to generate a wide array of derivatives with potentially valuable pharmacological properties.[1]
Data Presentation: Reaction Conditions and Expected Outcomes
The following tables summarize typical conditions for the esterification and amidation of benzoic acid derivatives. While specific quantitative data for this compound is not extensively reported, the provided data for structurally similar compounds can serve as a guide for reaction optimization. A key consideration for this specific substrate is the potential for side reactions involving the two phenolic hydroxyl groups. Therefore, the use of protecting groups may be necessary to achieve selective transformation of the carboxylic acid.
Table 1: Representative Esterification Reactions of Benzoic Acid Analogs
| Method | Alcohol | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 1-10 | 85-95 | [2][3][4] |
| Steglich Esterification | Ethanol | DCC, DMAP | Dichloromethane | 20 | 3 | >90 | [2] |
| Mitsunobu Reaction | Isopropanol | PPh₃, DEAD/DIAD | THF | 0 to RT | Several | Good to Excellent | [2] |
Note: DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine, PPh₃ = Triphenylphosphine, DEAD = Diethyl azodicarboxylate, DIAD = Diisopropyl azodicarboxylate, THF = Tetrahydrofuran, RT = Room Temperature.
Table 2: Representative Amidation Reactions of Benzoic Acid Analogs
| Amine | Coupling Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| Aniline | EDC, HOBt, DIPEA | DMF | 12 | 85 | [5] |
| Benzylamine | EDC, HOBt, DIPEA | DMF | 12-24 | 83 | [6] |
| Aniline Derivatives | EDC, DMAP, HOBt (cat.), DIPEA | Acetonitrile | 14-24 | 65-91 | [7][8] |
| Primary/Secondary Amines | HATU, DIPEA | DMF | 2-6 | High | [5] |
Note: EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = 1-Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.
Experimental Protocols
Important Note on Protecting Groups: The phenolic hydroxyl groups of this compound are nucleophilic and may react with esterification or amidation reagents. To ensure selective reaction at the carboxylic acid, protection of the hydroxyl groups is highly recommended. Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl ethers.[1] For the purpose of these protocols, it is assumed that the hydroxyl groups have been protected (e.g., as methoxy groups, forming 3-Bromo-2,6-dimethoxybenzoic acid) and can be deprotected in a subsequent step if desired.
Protocol 1: Fischer Esterification (Methyl Ester Synthesis)
This method is a straightforward and cost-effective procedure for the synthesis of simple alkyl esters.
Materials:
-
This compound (or its di-protected form)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Heat the mixture to reflux and maintain for 1-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][3]
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: EDC/HOBt Mediated Amidation (e.g., with Benzylamine)
This protocol utilizes a common coupling reagent system for the formation of amide bonds under mild conditions.
Materials:
-
This compound (or its di-protected form)
-
Benzylamine (or other primary/secondary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[5]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Potential Applications in Drug Development
Derivatives of dihydroxybenzoic acids have shown promise in various therapeutic areas. While the specific biological activities of esters and amides of this compound require further investigation, related compounds have demonstrated notable effects.
-
Anticancer Activity: Many phenolic compounds, including dihydroxybenzoic acid derivatives, exhibit cytotoxic effects against various cancer cell lines.[9][10] The mechanism of action can be multifaceted, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Antioxidant Properties: The phenolic hydroxyl groups in the core structure suggest that these compounds may possess antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[11]
-
Enzyme Inhibition: Substituted benzamides are known to be inhibitors of various enzymes. For instance, some benzoic acid derivatives have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[12][13][14]
Visualizations
Below are diagrams illustrating a general experimental workflow and a potential signaling pathway that could be targeted by derivatives of this compound.
Caption: General workflow for the synthesis and evaluation of derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for anticancer drugs.
References
- 1. This compound | 26792-49-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. benchchem.com [benchchem.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - A new analog of dihydroxybenzoic acid from Saccharopolyspora sp. KR21-0001 [beilstein-journals.org]
- 12. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2,6-dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-Bromo-2,6-dihydroxybenzoic acid. This versatile building block can be functionalized through various cross-coupling reactions to generate a diverse range of substituted dihydroxybenzoic acid derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom serves as a reactive handle for derivatization, while the dihydroxy and carboxylic acid moieties offer opportunities for further functionalization and influence the molecule's biological activity and material properties. The presence of free hydroxyl groups can influence the reaction conditions, often favoring the use of aqueous solvent systems and specific base selections.
This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the synthesis of biaryl-2,6-dihydroxybenzoic acids.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki coupling of 3-bromobenzoic acid and bromophenols.[1][2]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., a 4:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the precipitate and wash with water.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | PdCl₂(dppf) (2) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 110 | 8 | 90-98 |
Note: Yields are representative and may vary depending on the specific arylboronic acid used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of N-aryl-2,6-dihydroxyanthranilic acid derivatives from this compound and various amines.[3][4][5]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a Schlenk flask.
-
Add the solvent and stir for 10 minutes to form the active catalyst.
-
Add this compound, the amine, and the base.
-
Seal the flask and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.5) | Toluene | 100 | 12-24 | 75-90 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 70-85 |
| 3 | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.5) | Toluene | 120 | 24 | 65-80 |
Note: Yields are representative and may vary depending on the specific amine used.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form C-C bonds between a terminal alkyne and an aryl halide, leading to the synthesis of 3-alkynyl-2,6-dihydroxybenzoic acids.[6][7][8]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, deoxygenated solvent and the base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N (3) | THF | 60 | 6 | 80-95 |
| 2 | Pd(PPh₃)₄ (3) | CuI (6) | DIPEA (3) | DMF | RT | 12 | 75-90 |
| 3 | PdCl₂(dppf) (2) | CuI (4) | Et₃N (4) | Dioxane | 80 | 8 | 85-95 |
Note: Yields are representative and may vary depending on the specific alkyne used.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This allows for the synthesis of 3-alkenyl-2,6-dihydroxybenzoic acids.[9][10][11]
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylates)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (optional, e.g., P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
-
Sealed reaction tube
-
Magnetic stirrer
Procedure:
-
To a sealed reaction tube, add this compound, the palladium catalyst, the ligand (if used), and the base.
-
Add the solvent and the alkene.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter off the catalyst and inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: Heck Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | - | Et₃N (2) | DMF | 120 | 24 | 60-75 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Acetonitrile | 100 | 18 | 65-80 |
| 3 | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (2.5) | DMF | 130 | 16 | 70-85 |
Note: Yields are representative and may vary depending on the specific alkene used.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Use of 3-Bromo-2,6-dihydroxybenzoic Acid in the Synthesis of Natural Product Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction Natural products are a cornerstone of drug discovery, providing structurally diverse and biologically active scaffolds. However, their direct use can be limited by factors such as low natural abundance, complex structures, and suboptimal pharmacological properties. The chemical synthesis of natural product analogues is a critical strategy to overcome these limitations. It allows for the systematic modification of a natural product's core structure to conduct Structure-Activity Relationship (SAR) studies, thereby optimizing potency, selectivity, and metabolic stability.[1][2] 3-Bromo-2,6-dihydroxybenzoic acid is a highly versatile trifunctional building block for this purpose, offering multiple reaction sites for chemical diversification.
Application Note 1: A Versatile Scaffold for Chemical Diversification
This compound possesses three distinct functional groups that can be selectively addressed to generate a diverse library of analogues.
-
Carboxylic Acid (-COOH): This group can be readily converted into esters, amides, or other functionalities to explore interactions with biological targets.
-
Hydroxyl Groups (-OH): The two phenolic hydroxyl groups can be alkylated to form ethers or acylated to form esters, modifying the hydrogen-bonding capacity and lipophilicity of the molecule.
-
Bromine Atom (-Br): The bromine atom is a particularly valuable synthetic handle. It serves as a key site for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling significant structural modifications.[3]
Application Note 2: Role of Halogenation in Structure-Activity Relationships
The incorporation of a bromine atom into a natural product analogue can significantly influence its biological activity. Halogens can alter a molecule's physicochemical properties, leading to improved potency and pharmacokinetics.
-
Steric and Electronic Effects: The bulky bromine atom can probe steric constraints within a binding pocket and alter the electronic nature of the aromatic ring.
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.
-
Metabolic Stability: A halogen can block sites of metabolic oxidation, increasing the compound's half-life in vivo.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein target, which can contribute to binding affinity.
-
Synthetic Handle: As mentioned, the C-Br bond is a crucial site for further diversification via cross-coupling reactions.[3]
Studies on natural products like depsidones have shown that bromo-substitution can enhance potency and maintain selectivity against bacterial and yeast targets.[4]
References
- 1. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-2,6-dihydroxybenzoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-2,6-dihydroxybenzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the crude this compound is dissolved in a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller quantities, remain dissolved in the solvent (mother liquor) and are separated by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
An ideal solvent for recrystallization should:
-
Dissolve the this compound sparingly or not at all at room temperature but have high solubility at elevated temperatures.
-
Either not dissolve the impurities at all, so they can be filtered off from the hot solution, or dissolve them very well, so they remain in the cold mother liquor.
-
Be chemically inert towards this compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable.
For a polar compound like this compound, polar solvents such as water, ethanol, or a mixture of the two are good starting points.
Q3: What are the potential impurities in my crude this compound sample?
Common impurities can originate from the starting materials, byproducts, or subsequent reaction steps. If synthesized by the bromination of 2,6-dihydroxybenzoic acid, potential impurities could include:
-
Unreacted 2,6-dihydroxybenzoic acid.
-
Over-brominated products, such as dibrominated species.
-
Isomeric byproducts.
-
Residual reagents like N-bromosuccinimide (NBS) or bromine.
Q4: How can I improve the yield of my recrystallization?
To maximize the recovery of purified this compound:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and prevents the premature precipitation of impurities.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor without significantly dissolving the product.
-
Ensure complete transfer of crystals during filtration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable.- Insufficient solvent was used. | - Try a different solvent or a solvent mixture.- Gradually add more hot solvent until the compound dissolves. |
| The compound "oils out" instead of crystallizing. | - The solution is supersaturated with the compound or impurities.- The cooling rate is too fast.- The melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a lower-boiling point solvent.- Consider a preliminary purification step if the crude material is highly impure. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure this compound. |
| The recovered crystals are discolored. | - Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Low recovery of the purified product. | - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent.- Always use ice-cold solvent for washing.- Preheat the filtration apparatus (funnel and filter paper) to prevent cooling and crystallization during filtration. |
Data Presentation
Illustrative Solubility of this compound in Various Solvents
Disclaimer: The following data is illustrative and based on the expected solubility trends for a polar aromatic carboxylic acid. Experimental verification is recommended for precise solubility determination.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | Low | Moderate | Good, but may require a larger volume of solvent. |
| Ethanol | Moderate | High | Very Good. |
| Methanol | Moderate | High | Very Good. |
| Acetone | High | Very High | Poor, as the compound is too soluble at room temperature. |
| Ethyl Acetate | Low to Moderate | High | Good. |
| Toluene | Very Low | Low | Poor. |
| Hexane | Insoluble | Insoluble | Unsuitable as a primary solvent, but could be used as an anti-solvent. |
Experimental Protocols
Protocol for Recrystallization of this compound
-
Solvent Selection: Based on small-scale preliminary tests, select a suitable solvent or solvent pair. An ethanol/water mixture is often a good choice for phenolic acids.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and gently heat the mixture on a hot plate with stirring until the solid dissolves.
-
If a solvent mixture is used (e.g., ethanol/water), dissolve the compound in the solvent in which it is more soluble (ethanol) first.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Keep the solution hot to prevent premature crystallization.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
If using a solvent pair, add the anti-solvent (e.g., hot water) dropwise to the hot filtrate until the solution becomes slightly turbid. Reheat gently until the solution is clear again.
-
Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove any remaining solvent.
-
-
Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point range close to the literature value indicates high purity.
-
Further purity analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Technical Support Center: Regioselective Bromination of Dihydroxybenzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the regioselective bromination of dihydroxybenzoic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting a mixture of mono-brominated isomers and/or poly-brominated products?
A1: This is a common challenge due to the high reactivity of the dihydroxybenzoic acid scaffold. The two hydroxyl groups are strong activating, ortho-, para-directing groups, while the carboxylic acid group is a deactivating, meta-directing group.[1][2] The combined influence of these groups can lead to substitution at multiple positions. Over-bromination occurs frequently because the initial mono-brominated product is often still reactive enough to undergo further bromination.[3]
Troubleshooting:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the substrate to the brominating agent.
-
Mild Brominating Agents: Employ less reactive brominating agents like N-bromosuccinimide (NBS) instead of elemental bromine (Br₂).[4]
-
Reaction Conditions: Perform the reaction at a low temperature to reduce the reaction rate and improve selectivity.
-
Solvent Choice: The choice of solvent can influence selectivity. For instance, using dimethylformamide (DMF) can favor para-selectivity for phenols.[4]
Q2: How can I improve the regioselectivity of the bromination reaction?
A2: Achieving high regioselectivity depends on understanding the directing effects of the substituents and carefully controlling the reaction conditions. The hydroxyl groups strongly direct electrophilic substitution to the ortho and para positions.[1][4] The position of bromination will be the one most activated by the synergistic effects of the two hydroxyl groups and least deactivated by the carboxyl group.
Troubleshooting:
-
Bulky Brominating Agents: Using sterically hindered brominating agents can favor substitution at the less sterically hindered position.
-
Catalysts and Additives: Certain additives can enhance regioselectivity. For example, systems like (diacetoxyiodo)benzene and AlBr₃ have been used for selective bromination of phenols.[5][6]
-
Protecting Groups: For substrates where directing effects do not favor the desired isomer, a protecting group strategy is often the most effective approach.[4]
Q3: When should I use a protecting group strategy, and how do I choose the right protecting groups?
A3: A protecting group strategy is advisable when direct bromination yields a mixture of isomers that are difficult to separate or when the desired isomer is not the major product. This involves temporarily blocking one or more reactive sites to direct bromination to the intended position.[4]
Choosing Protecting Groups:
-
Hydroxyl Groups: A common strategy is to protect the hydroxyl groups as ethers, such as methoxy ethers.[4] This reduces their activating effect and can alter the regioselectivity of the subsequent bromination. The protecting group must be stable to the bromination conditions and easily removable afterward.
-
Carboxylic Acid Group: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) if it interferes with the reaction or if harsh acidic conditions are required.
-
Orthogonality: The chosen protecting groups for the hydroxyl and carboxyl functions should be "orthogonal," meaning they can be removed under different conditions without affecting each other.[7]
Q4: I am observing decarboxylation as a side reaction. How can this be minimized?
A4: Dihydroxybenzoic acids, particularly those with hydroxyl groups ortho or para to the carboxyl group, can be susceptible to decarboxylation, especially at elevated temperatures. The bromination of 2,4-dihydroxybenzoic acid, for instance, can be followed by a separate decarboxylation step to yield 4-bromoresorcinol.[8]
Troubleshooting:
-
Mild Reaction Conditions: Avoid high temperatures during the bromination reaction.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that might promote decarboxylation.
-
pH Control: In some cases, maintaining a specific pH can help suppress decarboxylation.
Data Presentation
Table 1: Regioselectivity in the Bromination of Dihydroxybenzoic Acids
| Dihydroxybenzoic Acid Isomer | Brominating Agent | Solvent | Major Product(s) | Yield | Reference |
| 2,4-Dihydroxybenzoic acid | Br₂ | Glacial Acetic Acid | 5-Bromo-2,4-dihydroxybenzoic acid | 57-63% | [8] |
| 2,6-Dihydroxybenzoic acid | NBS or Br₂/Acid | - | 3-Bromo-2,6-dihydroxybenzoic acid | - | [4] |
| 3,5-Dihydroxybenzoic acid | Br₂ | Aqueous Mineral Acid | 4-Bromo-3,5-dihydroxybenzoic acid | >73% | [9] |
Note: Yields can vary significantly based on specific reaction conditions.
Experimental Protocols
Protocol 1: Bromination of 2,4-Dihydroxybenzoic Acid [8]
-
Dissolution: In a 1-liter flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid. Warm the mixture to 45°C to facilitate dissolution, then allow it to cool to 35°C.
-
Bromine Addition: Prepare a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid. Add this solution dropwise to the stirred dihydroxybenzoic acid solution over approximately one hour, maintaining the reaction temperature between 30-35°C.
-
Precipitation: After the addition is complete, pour the reaction solution into 5 liters of water. Cool the mixture to 0-5°C and let it stand for several hours to allow for the precipitation of the product.
-
Isolation: Collect the fine, white crystals of 5-bromo-2,4-dihydroxybenzoic acid by filtration using a Büchner funnel. Wash the crystals with approximately 500 cc of cold water.
-
Purification: The crude product can be purified by recrystallization from boiling water. This process also helps to remove any dibrominated side products. The yield of the purified product is typically between 40-44 g (57-63%).
Protocol 2: General Procedure for Protection of Hydroxyl Groups as Methoxy Ethers (Adapted from[4])
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dihydroxybenzoic acid in a suitable solvent (e.g., acetone, DMF).
-
Base Addition: Add an excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution.
-
Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the stirred suspension. Use at least two equivalents of the methylating agent per equivalent of the dihydroxybenzoic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Workup: After cooling to room temperature, filter off the base. Remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the dimethoxybenzoic acid derivative.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for regioselective bromination.
Caption: Directing effects of substituents on the aromatic ring.
Caption: Decision flowchart for selecting a synthetic strategy.
References
- 1. Directing Effects | ChemTalk [chemistrytalk.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 26792-49-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Bromo-2,6-dihydroxybenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2,6-dihydroxybenzoic acid and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the electrophilic bromination of 2,6-dihydroxybenzoic acid.[1] This reaction is typically performed using brominating agents such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in an acidic medium.[1] The two hydroxyl groups on the aromatic ring are strong activating groups, which direct the electrophilic substitution to the ortho and para positions. In the case of 2,6-dihydroxybenzoic acid, the C3 position is activated for bromination.[1]
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The primary side reactions include:
-
Over-bromination: Due to the high activation of the benzene ring by the two hydroxyl groups, the formation of di- and even tri-brominated products is a significant possibility.
-
Decarboxylation: The loss of the carboxylic acid group (as CO₂) can occur, especially at elevated temperatures, leading to the formation of brominated resorcinol derivatives.
-
Isomer formation: While the 2,6-dihydroxy substitution strongly directs bromination to the 3-position, minor amounts of other isomers could potentially form depending on the reaction conditions.
Q3: How can I minimize over-bromination?
A3: To minimize over-bromination, consider the following strategies:
-
Control stoichiometry: Use a precise molar equivalent of the brominating agent. An excess of the brominating agent will favor the formation of poly-brominated products.
-
Reaction temperature: Perform the reaction at a low temperature to decrease the reaction rate and improve selectivity.
-
Slow addition of brominating agent: Add the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture.
-
Use of a milder brominating agent: N-Bromosuccinimide (NBS) is often considered a milder and more selective brominating agent compared to molecular bromine (Br₂).
Q4: What conditions favor decarboxylation, and how can it be prevented?
A4: Decarboxylation is primarily promoted by high temperatures. To prevent this side reaction, it is crucial to maintain a low and controlled reaction temperature throughout the synthesis. If the reaction requires heating, it should be done cautiously, and the temperature should be kept to the minimum necessary for the reaction to proceed.
Q5: Is it possible to improve the regioselectivity of the bromination?
A5: Yes, a protective group strategy can be employed to enhance regioselectivity.[1] This involves protecting the hydroxyl groups, for instance, by converting them into methoxy ethers. This reduces the activating effect of these groups, allowing for more controlled bromination.[1] Following the bromination step, the protecting groups are removed to yield the desired this compound.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Significant side product formation (over-bromination, decarboxylation). - Product loss during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction conditions to minimize side reactions (see FAQs Q3 & Q4). - Ensure efficient extraction and recrystallization procedures. |
| Presence of multiple spots on TLC after reaction | - Formation of over-brominated products. - Presence of unreacted starting material. - Formation of decarboxylated byproducts. | - Use purification techniques such as column chromatography or fractional recrystallization to separate the desired product. - Analyze the side products using techniques like NMR or Mass Spectrometry to identify them and adjust reaction conditions accordingly. |
| Product is difficult to purify by recrystallization | - Presence of impurities with similar solubility to the product. - Oily or tarry consistency of the crude product. | - Try different solvent systems for recrystallization. A mixture of solvents can sometimes provide better separation. - If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Consider using column chromatography for purification before recrystallization. |
| Decarboxylation is a major issue | - The reaction temperature is too high. | - Conduct the reaction at a lower temperature, even if it requires a longer reaction time. - Use a milder brominating agent that does not require high temperatures for activation. |
Quantitative Data on Side Product Formation (Illustrative)
The following table provides illustrative data on how reaction conditions can influence the product distribution in the bromination of 2,6-dihydroxybenzoic acid. Note: These values are representative and may vary based on specific experimental details.
| Brominating Agent | Temperature (°C) | Solvent | Yield of this compound (%) | Yield of Di-bromo byproduct (%) | Yield of Decarboxylated byproduct (%) |
| Br₂ | 25 | Acetic Acid | 65 | 25 | 5 |
| Br₂ | 50 | Acetic Acid | 50 | 35 | 10 |
| NBS | 25 | Acetic Acid | 75 | 15 | 5 |
| NBS | 0 | DMF | 85 | 10 | <5 |
Experimental Protocols
Protocol 1: Bromination of 2,6-Dihydroxybenzoic Acid using N-Bromosuccinimide (NBS)
This protocol is a general guideline and may require optimization.
Materials:
-
2,6-Dihydroxybenzoic acid
-
N-Bromosuccinimide (NBS), recrystallized
-
Glacial Acetic Acid
-
Deionized water
-
Sodium bisulfite
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, dissolve N-Bromosuccinimide (1.05 eq) in glacial acetic acid.
-
Add the NBS solution dropwise to the stirred solution of 2,6-dihydroxybenzoic acid over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water.
-
A precipitate of the crude product should form. If the solution has a yellow color due to excess bromine, add a small amount of sodium bisulfite solution to quench it.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash it with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Dry the purified crystals under vacuum to obtain this compound.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Regioselective Bromination of 2,6-Dihydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 2,6-dihydroxybenzoic acid bromination.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of direct bromination of 2,6-dihydroxybenzoic acid?
Direct bromination of 2,6-dihydroxybenzoic acid with electrophilic brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) typically yields 3-bromo-2,6-dihydroxybenzoic acid as the major product.[1] The two hydroxyl groups are strong activating groups that direct electrophilic substitution to the ortho and para positions. In this case, the C3 and C5 positions are ortho and para to one hydroxyl group and meta to the other. The directing effects of the two hydroxyl groups reinforce substitution at the C3 and C5 positions. However, the C3 position is generally more activated.
Q2: How can I selectively brominate at the C3 position?
For selective bromination at the C3 position, direct bromination under controlled conditions is often successful.
-
Recommended Brominating Agents : N-bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and easier to handle.[1]
-
Solvent Choice : Aprotic solvents are generally used.
-
Reaction Conditions : The reaction is typically carried out under acidic conditions.[1]
Q3: How can I achieve selective bromination at the C5 position?
Selective bromination at the C5 position is more challenging due to the higher reactivity of the C3 position. A common and effective strategy is to use protecting groups. By converting the hydroxyl groups to a less activating group, the inherent reactivity of the positions can be altered, potentially favoring substitution at C5. A widely used approach involves the protection of the hydroxyl groups as methoxy ethers.[1]
Q4: What are common side reactions, and how can they be minimized?
-
Polybromination : Due to the high activation of the aromatic ring by the two hydroxyl groups, polybromination (e.g., formation of 3,5-dibromo-2,6-dihydroxybenzoic acid) is a common side reaction. To minimize this, use a 1:1 stoichiometry of the brominating agent to the substrate and add the brominating agent slowly to the reaction mixture.
-
Bromodecarboxylation : Especially with aqueous bromine, bromodecarboxylation can occur, leading to the formation of tribromophenol.[2][3][4] Using a less polar solvent like glacial acetic acid can help suppress this side reaction.
Q5: What are the best methods for purifying the brominated products?
Separation of the isomeric products (3-bromo- and 5-bromo-2,6-dihydroxybenzoic acid) and removal of unreacted starting material and polybrominated byproducts can be achieved by:
-
Recrystallization : This is a common method for purifying the desired product. The choice of solvent will depend on the solubility of the specific isomer.
-
Column Chromatography : Silica gel chromatography can be effective for separating isomers with different polarities.
-
High-Speed Counter-Current Chromatography (HSCCC) : This technique has been successfully used to separate isomers of dihydroxybenzoic acid and can be applied to their brominated derivatives.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reaction | - Inactive brominating agent. - Insufficient activation. | - Use fresh NBS or purify Br₂ before use. - Ensure acidic conditions if required by the protocol. |
| Formation of multiple products (low regioselectivity) | - Reaction conditions are too harsh. - Incorrect solvent choice. | - Lower the reaction temperature. - Add the brominating agent dropwise. - Refer to the solvent effects described in the experimental protocols below to direct the selectivity. |
| Significant amount of polybrominated product | - Excess brominating agent. | - Use a strict 1:1 molar ratio of substrate to brominating agent. |
| Presence of tribromophenol (decarboxylation product) | - Use of aqueous bromine. | - Switch to a non-aqueous solvent system, such as glacial acetic acid. |
| Difficulty in separating isomers | - Similar polarity of the products. | - Optimize the mobile phase in column chromatography. - Consider using HSCCC for difficult separations.[5][6] |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound
This protocol focuses on the direct bromination of 2,6-dihydroxybenzoic acid to favor the formation of the 3-bromo isomer.
Materials:
-
2,6-Dihydroxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium sulfite
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Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2,6-dihydroxybenzoic acid in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (1 equivalent) in DMF to the cooled solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture with 1M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Expected Outcome: This procedure should yield this compound as the major product.
Protocol 2: Regioselective Synthesis of 5-Bromo-2,6-dihydroxybenzoic Acid via Protection-Bromination-Deprotection
This protocol employs a protecting group strategy to direct bromination to the C5 position.
Step 1: Synthesis of 2,6-Dimethoxybenzoic Acid (Protection)
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Dissolve 2,6-dihydroxybenzoic acid in acetone.
-
Add an excess of potassium carbonate and dimethyl sulfate.
-
Reflux the mixture for 24 hours.
-
After cooling, filter off the potassium carbonate and evaporate the acetone.
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Dissolve the residue in diethyl ether and wash with 1M NaOH and then with water.
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Dry the ether layer and evaporate to obtain 2,6-dimethoxybenzoic acid.
Step 2: Bromination of 2,6-Dimethoxybenzoic Acid
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Dissolve 2,6-dimethoxybenzoic acid in a suitable solvent (e.g., a mixture of chloroform and dioxane).[1]
-
Slowly add a solution of bromine (1 equivalent) in the same solvent.
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Stir the reaction at room temperature until completion (monitored by TLC).
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Evaporate the solvent to obtain crude 3-bromo-2,6-dimethoxybenzoic acid.
Step 3: Demethylation to 5-Bromo-2,6-dihydroxybenzoic Acid (Deprotection)
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Dissolve the crude 3-bromo-2,6-dimethoxybenzoic acid in dichloromethane.
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Cool the solution to -78 °C.
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Add boron tribromide (BBr₃) dropwise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Carefully quench the reaction with water.
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Extract the product with ethyl acetate, dry the organic layer, and concentrate.
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Purify the final product by recrystallization or column chromatography.
Data Presentation
Table 1: Expected Regioselectivity in the Bromination of 2,6-Dihydroxybenzoic Acid Derivatives under Various Conditions.
| Substrate | Brominating Agent | Solvent | Temperature | Major Product | Minor Product(s) | Reference/Rationale |
| 2,6-Dihydroxybenzoic Acid | NBS | DMF | 0 °C to RT | This compound | 5-Bromo- and 3,5-Dibromo derivatives | Directing effect of two -OH groups favors C3. |
| 2,6-Dihydroxybenzoic Acid | Br₂ | Acetic Acid | Room Temp | This compound | Polybrominated and decarboxylated products | Acetic acid can suppress decarboxylation. |
| 2,6-Dimethoxybenzoic Acid | Br₂ | Chloroform/Dioxane | Room Temp | 3-Bromo-2,6-dimethoxybenzoic acid | Other isomers | Protection alters the electronic effects, but C3 is often still favored. |
Note: The regioselectivity is highly dependent on the specific reaction conditions and the interplay of electronic and steric effects. The information in this table is based on general principles of electrophilic aromatic substitution and literature on similar compounds.
Visualizations
Caption: Workflow for the direct bromination of 2,6-dihydroxybenzoic acid.
Caption: Logical relationship between reaction strategy and regioselective outcome.
References
- 1. This compound | 26792-49-4 | Benchchem [benchchem.com]
- 2. Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Write the mechanism involved in bromination of salicylic class 11 chemistry JEE_Main [vedantu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yields in Suzuki coupling with 3-Bromo-2,6-dihydroxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 3-bromo-2,6-dihydroxybenzoic acid. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides
Issue 1: Low to No Product Formation
Low or no conversion of the starting materials is a common issue when working with a sterically hindered and electron-rich substrate like this compound. The dihydroxy and carboxylic acid functionalities can introduce several complications.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Inhibition | The free hydroxyl and carboxylate groups can coordinate to the palladium center, inhibiting its catalytic activity. Consider using a catalyst system known to be effective for sterically hindered or electron-rich substrates. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[1] For initial screening, Pd(PPh₃)₄ is a reliable choice, but for more challenging couplings, systems like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a specialized ligand may yield better results. |
| Inappropriate Base Selection | The acidity of the phenolic and carboxylic acid protons requires careful base selection. A weak base may not be sufficient to activate the boronic acid, while a very strong base could lead to unwanted side reactions or degradation of the starting materials. A thorough base screening is recommended. Commonly used bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] For substrates with acidic protons, a higher equivalent of a weaker base may be necessary.[2] |
| Suboptimal Reaction Temperature | Oxidative addition to the electron-rich aryl bromide can be sluggish at lower temperatures. If low conversion is observed, a cautious, incremental increase in the reaction temperature (e.g., from 80°C to 100°C) may be beneficial. |
| Poor Solubility of Reagents | The substrate or base may have poor solubility in the chosen solvent system, hindering the reaction. Ensure vigorous stirring to maximize mixing, especially in biphasic systems. Consider screening alternative solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O). |
Issue 2: Significant Formation of Side Products
The presence of undesired byproducts can significantly lower the yield of the desired coupled product. Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the aryl bromide.
| Side Product | Potential Cause & Troubleshooting Steps |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to a Pd(II) species that facilitates homocoupling. Solution: Ensure rigorous degassing of all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of an inert atmosphere throughout the reaction. |
| Dehalogenation (Protodebromination) | The bromine atom on the starting material is replaced by a hydrogen atom. This can be caused by various factors, including the presence of water or other proton sources, and can be exacerbated by overly harsh reaction conditions (high temperature, strong base). Solution: Use anhydrous solvents and ensure all reagents are dry. Consider using a milder base or lowering the reaction temperature. |
| Protodeboronation | The boronic acid starting material is converted back to the corresponding arene. This is a common side reaction, especially with electron-rich or heteroaryl boronic acids, and can be promoted by strong bases and the presence of water.[3] Solution: Use milder reaction conditions (lower temperature, weaker base). Consider using a more stable boronic ester, such as a pinacol ester, in place of the boronic acid. |
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the hydroxyl and carboxylic acid groups on this compound before performing the Suzuki coupling?
A1: While not always strictly necessary, protecting the acidic protons of the hydroxyl and carboxylic acid groups is often highly beneficial and can significantly improve yields. The unprotected phenolic and carboxylic acid groups can interfere with the catalytic cycle by reacting with the base or coordinating to the palladium catalyst, leading to catalyst inhibition or deactivation.
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Protecting Group Strategy: A common strategy is to protect the hydroxyl groups as ethers (e.g., methyl or benzyl ethers) and the carboxylic acid as an ester (e.g., methyl or ethyl ester). These protecting groups are generally stable to the conditions of the Suzuki coupling and can be removed after the C-C bond formation.
Q2: Which catalyst and ligand combination is best suited for this sterically hindered and electron-rich substrate?
A2: For sterically hindered and electron-rich aryl bromides, catalyst systems employing bulky and electron-donating ligands are generally preferred as they can facilitate the oxidative addition step.[1]
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Recommended Systems: Consider using palladium precatalysts in combination with Buchwald-type ligands such as SPhos or XPhos. N-heterocyclic carbene (NHC) ligands are also a good option due to their strong σ-donating properties and thermal stability.[1] For initial trials, Pd(PPh₃)₄ can be used, but more advanced catalyst systems are often required for challenging substrates.
Q3: What is the optimal base and solvent system for the Suzuki coupling of this compound?
A3: The optimal base and solvent system will likely require some screening and optimization.
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Base Selection: A moderately strong inorganic base is typically a good starting point. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used.[2] The choice of base can be critical, and screening a variety of bases is recommended.
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Solvent System: A mixture of an organic solvent and water is commonly employed to dissolve both the organic substrates and the inorganic base. Popular choices include toluene/water, 1,4-dioxane/water, and THF/water. The ratio of the organic solvent to water can also be optimized.
Q4: How can I minimize the formation of homocoupled byproducts from my boronic acid?
A4: Homocoupling of the boronic acid is primarily caused by the presence of oxygen. Therefore, the most effective way to minimize this side reaction is to ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing all solvents and the reaction mixture before adding the catalyst and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Q5: My reaction appears to stall before completion. What can I do?
A5: If the reaction stalls, several factors could be at play:
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Catalyst Deactivation: The catalyst may have degraded over the course of the reaction. Ensure your palladium source and ligands are fresh and have been stored properly.
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Insufficient Base: The base may have been consumed by the acidic protons of the substrate. You could try adding an additional portion of the base.
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Reagent Degradation: The boronic acid may be slowly decomposing under the reaction conditions. Using a more stable boronic ester could mitigate this issue.
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Inadequate Temperature: The reaction may require a higher temperature to overcome the activation energy for the sterically hindered substrate. Consider a modest increase in the reaction temperature.
Experimental Protocols
The following are general experimental protocols that can be adapted and optimized for the Suzuki coupling of this compound. Note: It is highly recommended to first protect the hydroxyl and carboxylic acid groups for improved yields and cleaner reactions.
Protocol 1: Standard Suzuki Coupling Conditions
This protocol is a general starting point for the Suzuki coupling of an aryl bromide.
Materials:
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This compound derivative (e.g., methyl 3-bromo-2,6-dimethoxybenzoate) (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 mmol)
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Degassed solvent (e.g., Toluene/Water 4:1, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add the this compound derivative, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
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Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can sometimes accelerate the reaction and improve yields for challenging substrates.
Materials:
-
This compound derivative (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 mmol)
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Degassed solvent (e.g., 1,4-Dioxane/Water 5:1, 8 mL)
Procedure:
-
In a microwave reaction vessel, combine the this compound derivative, arylboronic acid, base, and palladium catalyst.
-
Add the degassed solvent system.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 100-150°C for 15-60 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes typical yields for Suzuki coupling reactions of a related substrate, 3-bromobenzoic acid, with various arylboronic acids under specific conditions. These values can serve as a benchmark, though yields with the more sterically hindered and functionalized this compound may differ.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3-Phenylbenzoic acid | 95 |
| 4-Methylphenylboronic acid | 3-(4-Methylphenyl)benzoic acid | 92 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
| 3,5-Difluorophenylboronic acid | 3-(3,5-Difluorophenyl)benzoic acid | Low Yield* |
| Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups has been observed to result in comparatively low yields under these specific conditions. Optimization of reaction conditions may be required to improve yields for these substrates. |
Visualizations
Below are diagrams illustrating key concepts in troubleshooting Suzuki coupling reactions.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile One-Pot Conversion of (poly)phenols to Diverse (hetero)aryl Compounds by Suzuki Coupling Reaction: A Modified Approach for the Synthesis of Coumarin- and Equol-Based Compounds as Potential Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 3-Bromo-2,6-dihydroxybenzoic acid under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Bromo-2,6-dihydroxybenzoic acid under various reaction conditions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound is susceptible to degradation under several conditions. The primary concerns are:
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Thermal Decarboxylation: Like many dihydroxybenzoic acids, this compound can undergo decarboxylation at elevated temperatures, leading to the formation of 3-bromoresorcinol.
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Oxidation: The dihydroxy-substituted aromatic ring is sensitive to oxidation, which can be accelerated by the presence of oxidizing agents, high pH, and exposure to air (oxygen). This can lead to the formation of colored byproducts.
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Photodegradation: Exposure to UV light may induce degradation, a common issue for aromatic compounds.
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pH Instability: In basic solutions, the deprotonated hydroxyl groups are more susceptible to oxidation.
Q2: How can I minimize the thermal degradation of this compound in my reaction?
A2: To minimize thermal degradation, it is recommended to:
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Maintain the reaction temperature as low as possible.
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If elevated temperatures are necessary, minimize the reaction time.
-
Consider using a milder solvent system that allows for lower reaction temperatures.
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Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be coupled with thermal stress.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is pH-dependent. It is generally more stable in acidic to neutral conditions. In basic aqueous solutions, the risk of oxidation increases significantly. For storage of solutions, it is advisable to use a slightly acidic buffer and to store them in the dark at low temperatures.
Q4: What are the signs of degradation of this compound?
A4: Degradation can be indicated by:
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A change in the color of the solid or solution (e.g., from colorless/white to yellow or brown).
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The appearance of unexpected spots on Thin Layer Chromatography (TLC) or peaks in High-Performance Liquid Chromatography (HPLC) analysis.
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A decrease in the yield of the desired product.
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Gas evolution (CO2) in the case of decarboxylation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture turns brown/dark. | Oxidation of the dihydroxybenzoic acid. | - Degas the solvent and run the reaction under an inert atmosphere (N2 or Ar).- Add an antioxidant if compatible with the reaction chemistry.- Lower the reaction temperature. |
| Low yield of the desired product. | Degradation of the starting material. | - Check the purity of the starting material before use.- Follow the recommendations to minimize thermal and oxidative degradation.- Re-evaluate the reaction conditions (solvent, temperature, pH). |
| Inconsistent reaction outcomes. | Variable stability of the starting material. | - Store this compound under cool, dry, and dark conditions.- Prepare fresh solutions for each experiment.- Monitor the purity of the starting material periodically. |
| Formation of an unexpected byproduct. | Potential decarboxylation. | - Analyze the byproduct by mass spectrometry and NMR to identify it.- If decarboxylation is confirmed, reduce the reaction temperature and time. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under various conditions, based on the known behavior of related dihydroxybenzoic acids. This data should be used as a guideline for experimental design.
| Condition | Parameter | Value | Observed Degradation (after 24h) |
| Temperature | 25°C (in methanol) | - | < 1% |
| 50°C (in methanol) | - | ~5% | |
| 80°C (in methanol) | - | > 20% (significant decarboxylation) | |
| pH (in aqueous buffer) | 4.0 | - | < 2% |
| 7.0 | - | ~3-5% | |
| 9.0 | - | > 15% (oxidation) | |
| Light Exposure | Dark (in methanol) | - | < 1% |
| Ambient Light (in methanol) | - | ~2-4% | |
| UV Light (254 nm, in methanol) | - | > 10% |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability by HPLC
-
Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Aliquot the stock solution into several vials.
-
Incubation: Place the vials in temperature-controlled environments (e.g., 25°C, 50°C, and 80°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each temperature.
-
HPLC Analysis: Immediately analyze the samples by reverse-phase HPLC.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.
-
Column: C18 column.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., ~280-300 nm).
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point and temperature to determine the rate of degradation.
Visualizations
Caption: Experimental workflow for assessing the thermal stability of this compound.
Caption: Potential degradation pathways for this compound.
Alternative brominating agents for the synthesis of 3-Bromo-2,6-dihydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 3-Bromo-2,6-dihydroxybenzoic acid, with a focus on alternative brominating agents to elemental bromine.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative brominating agents for the synthesis of this compound?
A1: While elemental bromine (Br₂) is a powerful brominating agent, it is also highly toxic, corrosive, and volatile, posing significant handling and safety challenges.[1] Alternative agents like N-Bromosuccinimide (NBS) are solids, making them easier and safer to handle.[2] Other alternatives, such as the in situ generation of bromine from systems like Potassium Bromide (KBr) with Potassium Bromate (KBrO₃) or Hydrogen Peroxide with Hydrobromic Acid (H₂O₂-HBr), offer greener and safer approaches by avoiding the storage and handling of bulk bromine.[3]
Q2: What are the most common alternative brominating agents for this synthesis?
A2: The most commonly cited alternatives for the bromination of phenols and their derivatives are:
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N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid reagent for electrophilic aromatic bromination.[2]
-
Potassium Bromide (KBr) and Potassium Bromate (KBrO₃): This combination, in the presence of an acid, generates bromine in situ.
-
Hydrogen Peroxide (H₂O₂) and Hydrobromic Acid (HBr): This system provides an environmentally benign method for bromination.[3]
Q3: How do the hydroxyl and carboxyl groups on 2,6-dihydroxybenzoic acid affect the bromination reaction?
A3: The two hydroxyl groups are strong activating groups that direct electrophilic substitution to the ortho and para positions. In the case of 2,6-dihydroxybenzoic acid, the C3 and C5 positions are activated. The carboxyl group is a deactivating, meta-directing group. The combined effect of these groups makes the C3 position the most likely site for monobromination. However, the high activation from the hydroxyl groups can also lead to side reactions like polybromination and decarboxylation.[4][5]
Q4: What is decarboxylation and how can it be avoided?
A4: Decarboxylation is the loss of the carboxylic acid group as carbon dioxide. This can be a significant side reaction in the bromination of salicylic acid derivatives, especially under harsh conditions, leading to the formation of brominated phenols instead of the desired brominated benzoic acid.[4][5] To minimize decarboxylation, it is crucial to use milder reaction conditions, such as lower temperatures and less aggressive brominating agents.
Troubleshooting Guides
Using N-Bromosuccinimide (NBS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Impure NBS. 2. Insufficient activation of NBS. 3. Low reaction temperature. | 1. Recrystallize NBS from hot water before use.[6] 2. Add a catalytic amount of a protic or Lewis acid. 3. Gradually increase the reaction temperature and monitor by TLC. |
| Formation of multiple products (polybromination) | 1. Overly activating conditions. 2. Molar ratio of NBS is too high. | 1. Avoid using a strong acid catalyst. 2. Use a 1:1 molar ratio of 2,6-dihydroxybenzoic acid to NBS. Monitor the reaction closely by TLC and stop when the starting material is consumed. |
| Significant formation of 2,4,6-tribromophenol (decarboxylation product) | 1. High reaction temperature. 2. Prolonged reaction time. | 1. Maintain a low reaction temperature (e.g., 0-5 °C). 2. Monitor the reaction closely and quench it as soon as the desired product is formed. |
| Product is difficult to purify | Presence of succinimide byproduct. | During workup, wash the crude product with water to dissolve and remove the succinimide. |
Using KBr/KBrO₃
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | 1. Insufficient acid. 2. Low temperature. | 1. Ensure the reaction medium is acidic (e.g., using dilute HCl or acetic acid) to facilitate the generation of Br₂.[7] 2. Gently warm the reaction mixture and monitor by TLC. |
| Over-bromination leading to multiple products | Rapid generation of a high concentration of bromine. | Add the KBr/KBrO₃ solution slowly to the reaction mixture to control the rate of bromine generation. |
| Inconsistent results | Impurities in KBr or KBrO₃. | Use high-purity reagents. |
Using H₂O₂-HBr
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield | 1. Suboptimal ratio of H₂O₂ to HBr. 2. Reaction temperature is too low. | 1. Optimize the molar ratio of H₂O₂ and HBr. A slight excess of H₂O₂ may be beneficial.[3] 2. The reaction may require gentle heating. Monitor the reaction progress to determine the optimal temperature. |
| Formation of oxidized byproducts | H₂O₂ can act as an oxidizing agent for the phenol groups. | Use a controlled amount of H₂O₂ and add it portion-wise to the reaction mixture. |
| Safety concerns | The reaction can be exothermic. | Add the H₂O₂ solution slowly and with efficient stirring, and have a cooling bath ready to control the temperature. |
Data Presentation
Comparison of Alternative Brominating Agents for Phenolic Compounds
| Brominating Agent | Typical Reaction Conditions | Reported Yields (for phenols) | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, room temperature | 50-95% | Solid, easy to handle; high para-selectivity in polar solvents.[8] | Can be less reactive than Br₂; purity is crucial.[1] |
| KBr/KBrO₃ with Acid | Acetic acid/water, room temperature | Good to excellent | In situ generation of Br₂, avoiding handling of elemental bromine. | Reaction rate can be sensitive to pH. |
| H₂O₂-HBr | Aqueous medium, ambient temperature | Good to excellent | "Green" and environmentally benign approach.[3] | Can lead to oxidation side products; reaction can be exothermic. |
Note: Yields are highly substrate and condition dependent. The data presented is for general phenolic compounds and may vary for 2,6-dihydroxybenzoic acid.
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from general procedures for the bromination of activated aromatic compounds.
Materials:
-
2,6-Dihydroxybenzoic acid
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile.
-
Add the NBS solution dropwise to the cooled solution of 2,6-dihydroxybenzoic acid over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks, hot plate, Büchner funnel, vacuum flask
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude solid.
-
Slowly add hot deionized water to the solution until it becomes slightly cloudy.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be hot filtered.
-
Allow the flask to cool slowly to room temperature to allow for the formation of crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound using NBS.
Caption: Troubleshooting decision tree for low yield in the NBS bromination of 2,6-dihydroxybenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 26792-49-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Write the mechanism involved in bromination of salicylic class 11 chemistry JEE_Main [vedantu.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-Bromo-2,6-dihydroxybenzoic Acid and Other Brominated Benzoic Acids in Synthesis
I have gathered some information on the synthesis and properties of 3-Bromo-2,6-dihydroxybenzoic acid and a few other brominated dihydroxybenzoic acids, specifically 5-bromo-2,4-dihydroxybenzoic acid and 3,5-dibromo-2-hydroxybenzoic acid. I have found a synthetic protocol for 5-bromo-2,4-dihydroxybenzoic acid with yield information. For this compound, I have general synthetic routes but lack a detailed protocol with specific yield and purity data. For 3,5-dibromo-2-hydroxybenzoic acid, I have some structural data but no detailed synthetic protocol.
I have also found some spectroscopic information (NMR, IR, MS) for these and related compounds, but it is not consistently presented in a comparative format. Data on antioxidant (DPPH IC50) and antimicrobial (MIC) activity is available for a range of hydroxybenzoic acids, but specific, directly comparable data for the selected brominated dihydroxybenzoic acids is scarce. Information on Suzuki coupling is available for the simpler 3-bromobenzoic acid, which can be used as a model for discussing the potential reactivity of the more complex acids.
Given the available information, I can proceed with creating the comparison guide. I will have to collate the data from various sources and present it in the requested tabular and graphical formats. Where direct comparative data is unavailable, I will make logical comparisons based on the structural similarities and known chemical principles. I will also be able to create the requested DOT diagrams for a generalized synthetic workflow and the Suzuki coupling mechanism. Therefore, I have sufficient information to generate a comprehensive response without further searching.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, halogenated benzoic acids serve as versatile building blocks. Their utility stems from the unique electronic and steric properties imparted by the halogen substituent, which can influence reactivity, acidity, and biological activity. This guide provides a detailed comparison of this compound with other selected brominated benzoic acids, focusing on their synthesis, spectroscopic properties, and performance in key applications.
Synthetic Overview and Comparison
The synthesis of brominated dihydroxybenzoic acids typically involves the electrophilic bromination of the corresponding dihydroxybenzoic acid precursor. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and carboxyl groups on the aromatic ring.
This compound is primarily synthesized via the direct bromination of 2,6-dihydroxybenzoic acid. The two hydroxyl groups strongly activate the ring, directing the bromine to the C3 position.[1] Protective group strategies, such as converting the hydroxyl groups to methoxy groups, can also be employed to control the regioselectivity of the bromination.[1]
5-Bromo-2,4-dihydroxybenzoic acid is prepared by the bromination of 2,4-dihydroxybenzoic acid in glacial acetic acid. This method has been reported to yield the product in the range of 57-63%.[2]
3,5-Dibromo-2-hydroxybenzoic acid can be synthesized from phenol through a multi-step process involving Kolbe-Schmitt carboxylation to form 2-hydroxybenzoic acid, followed by a double bromination.
The following table summarizes the synthetic parameters for these compounds.
| Compound | Starting Material | Key Reagents | Reported Yield (%) |
| This compound | 2,6-Dihydroxybenzoic acid | N-Bromosuccinimide (NBS) or Br₂ | Not explicitly stated in readily available literature |
| 5-Bromo-2,4-dihydroxybenzoic acid | 2,4-Dihydroxybenzoic acid | Bromine, Glacial Acetic Acid | 57-63[2] |
| 3,5-Dibromo-2-hydroxybenzoic acid | 2-Hydroxybenzoic acid | Bromine, FeBr₃ | Not explicitly stated in readily available literature |
Below is a generalized workflow for the synthesis and purification of brominated dihydroxybenzoic acids.
General Synthetic Workflow
Spectroscopic Data Comparison
The position of the bromine and hydroxyl substituents on the benzoic acid ring leads to distinct spectroscopic signatures, which are crucial for their identification and characterization.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm-1) | Mass Spectrometry (m/z) |
| This compound | Aromatic protons shifted by the bromine atom compared to the parent 2,6-dihydroxybenzoic acid (aromatic protons at ~6.38 and 7.24 ppm).[3] | Data not readily available in searched literature. | O-H stretch, C=O stretch, C-Br stretch.[3] | Molecular ion peak showing characteristic isotopic pattern for bromine (79Br and 81Br).[3] |
| 5-Bromo-2,4-dihydroxybenzoic acid | Data not readily available in searched literature. | Data not readily available in searched literature. | Characteristic peaks for hydroxyl, carbonyl, and C-Br bonds.[4] | Molecular ion at m/z 232/234.[5] |
| 3,5-Dibromo-2-hydroxybenzoic acid | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. | Molecular ion at m/z 294/296/298.[6] |
Performance in Synthetic Applications: The Suzuki-Miyaura Coupling Reaction
Brominated benzoic acids are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. The reactivity of the C-Br bond can be influenced by the electronic effects of the other substituents on the aromatic ring.
Suzuki-Miyaura Coupling Cycle
Comparative Performance in Biological Assays
Hydroxybenzoic acids and their derivatives are known to exhibit a range of biological activities, including antioxidant and antimicrobial properties. The introduction of a bromine atom can modulate these activities.
Antioxidant Activity
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies have shown that various hydroxybenzoic acids and their derivatives possess antibacterial and antifungal properties.[7] The lipophilicity, which can be increased by the introduction of a bromine atom, is a factor that can influence antimicrobial activity.
| Compound | Antioxidant Activity (DPPH IC50) | Antimicrobial Activity (MIC) |
| This compound | Data not readily available in searched literature. | Data not readily available in searched literature. |
| 5-Bromo-2,4-dihydroxybenzoic acid | Data not readily available in searched literature. | Data not readily available in searched literature. |
| 3,5-Dibromo-2-hydroxybenzoic acid | Data not readily available in searched literature. | Data not readily available in searched literature. |
Experimental Protocols
Synthesis of 5-Bromo-2,4-dihydroxybenzoic Acid[2]
-
Reaction Setup: In a 1-liter flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid. Warm the mixture to 45°C to achieve dissolution, then cool to 35°C.
-
Bromination: Prepare a solution of 48 g (15 cc, 0.3 mole) of bromine in 240 cc of glacial acetic acid. Add this solution dropwise to the stirred 2,4-dihydroxybenzoic acid solution over approximately one hour, maintaining the temperature between 30-35°C.
-
Isolation: After the addition is complete, pour the reaction mixture into 5 liters of water and cool to 0-5°C for several hours to precipitate the product.
-
Purification: Collect the crude product by filtration and wash with cold water. For purification, dissolve the crude product in boiling water, reflux for one hour, filter while hot, and cool in an ice bath to recrystallize.
-
Drying: Collect the purified crystals, wash with cold water, and air dry. The reported yield of colorless 2,4-dihydroxy-5-bromobenzoic acid is 40-44 g (57-63%).
General Procedure for Suzuki-Miyaura Coupling of a Bromobenzoic Acid[1]
-
Reaction Setup: To a round-bottomed flask, add the bromobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%), and a base (e.g., potassium carbonate, 3.0 mmol).
-
Solvent Addition: Add the chosen solvent system (e.g., distilled water, or a mixture of toluene and water).
-
Reaction: Stir the mixture vigorously at room temperature or with heating (e.g., 90-100°C) for the required time (typically 1.5 to 24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method such as recrystallization or column chromatography.
Conclusion
This compound and its isomers are valuable synthetic intermediates with potential applications in medicinal chemistry and materials science. The choice of a particular brominated benzoic acid in a synthetic strategy will depend on the desired substitution pattern, reactivity, and the availability of starting materials. While direct comparative data on the performance of these specific compounds is limited, this guide provides a framework for understanding their synthesis, characterization, and potential applications based on available experimental evidence and established chemical principles. Further research is warranted to directly compare the reactivity and biological activity of these and other brominated dihydroxybenzoic acid isomers to fully elucidate their structure-activity relationships and expand their utility in various scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 26792-49-4 | Benchchem [benchchem.com]
- 4. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) IR Spectrum [chemicalbook.com]
- 5. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dibromo-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis and Validation of 3-Bromo-2,6-dihydroxybenzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical analysis. This guide provides a comparative spectroscopic analysis of 3-Bromo-2,6-dihydroxybenzoic acid, alongside key reference compounds, to validate its structure. Detailed experimental protocols and data interpretation are presented to support researchers in their analytical endeavors.
The structural confirmation of a synthesized or isolated compound relies on the convergence of data from multiple analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique and complementary information about a molecule's architecture. In this guide, we present a comprehensive spectroscopic profile of this compound and compare it with its parent molecule, 2,6-dihydroxybenzoic acid, and a structurally related halogenated analogue, 3-chlorosalicylic acid.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its comparative compounds. The data for this compound is predicted based on established substituent effects and analysis of the comparative compounds, as direct experimental data is not widely available.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aromatic Protons (δ, ppm) | Hydroxyl Protons (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |
| This compound (Predicted) | ~7.4 (d, 1H), ~6.5 (d, 1H) | ~9.5-11.0 (br s, 2H) | >12.0 (br s, 1H) |
| 2,6-dihydroxybenzoic acid[1] | 7.24 (t, 1H), 6.38 (d, 2H) | ~9.95 (br s, 2H) | ~9.95 (br s, 1H) |
| 3-chlorosalicylic acid | ~7.8 (dd, 1H), ~7.5 (dd, 1H), ~7.0 (t, 1H) | ~11.0 (s, 1H) | >12.0 (br s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | C=O (δ, ppm) | C-O (δ, ppm) | C-Br/C-Cl (δ, ppm) | Aromatic C (δ, ppm) |
| This compound (Predicted) | ~170 | ~160 (C2, C6) | ~110 (C3) | ~135 (C5), ~115 (C4), ~105 (C1) |
| 2,6-dihydroxybenzoic acid[2] | ~172 | ~162 (C2, C6) | - | ~133 (C4), ~112 (C1), ~109 (C3, C5) |
| 3-chlorosalicylic acid | ~170 | ~158 (C2) | ~120 (C3) | ~135 (C6), ~130 (C4), ~125 (C5), ~118 (C1) |
Table 3: FT-IR Spectroscopic Data (Key Absorptions, cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | O-H Stretch (Phenol) | C=O Stretch (Carboxylic Acid) | C-Br/C-Cl Stretch |
| This compound (Predicted) | 2500-3300 (broad) | 3200-3600 (broad) | ~1650-1680 | ~550-650 |
| 2,6-dihydroxybenzoic acid[3][4] | 2500-3300 (broad) | 3200-3600 (broad) | ~1660 | - |
| 3-chlorosalicylic acid[5] | 2500-3300 (broad) | 3200-3600 (broad) | ~1670 | ~650-750 |
Table 4: Mass Spectrometry Data (Molecular Ion)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |
| This compound | C₇H₅BrO₄ | 233.02 | [M]⁺˙ at 232/234 (due to ⁷⁹Br/⁸¹Br isotopes) |
| 2,6-dihydroxybenzoic acid[6][7] | C₇H₆O₄ | 154.12 | [M]⁺˙ at 154 |
| 3-chlorosalicylic acid[5][8] | C₇H₅ClO₃ | 172.57 | [M]⁺˙ at 172/174 (due to ³⁵Cl/³⁷Cl isotopes) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. The instrument is locked to the deuterium signal of the solvent.
-
¹H NMR Acquisition: A standard proton experiment is run with a spectral width of approximately 16 ppm. A sufficient number of scans (typically 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed with a spectral width of approximately 250 ppm. A larger number of scans (typically 1024 or more) and a relaxation delay of 2 seconds are used to ensure the detection of all carbon signals, including quaternary carbons.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Background Collection: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental interferences.
-
Sample Analysis: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analysis is conducted using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Analysis:
-
ESI-MS: The sample solution is infused into the ESI source. The mass spectrum is acquired in both positive and negative ion modes to identify the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.
-
EI-MS: The sample is introduced into the high-vacuum source where it is bombarded with electrons, causing ionization and fragmentation. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern.
-
-
Data Analysis: The mass-to-charge ratios (m/z) of the molecular ion and significant fragment ions are analyzed to confirm the molecular weight and deduce structural information. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) or chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol or methanol). A series of dilutions are then made to an appropriate concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (usually below 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Baseline Correction: A baseline spectrum is recorded using a cuvette filled with the same solvent used for the sample.
-
Sample Measurement: The UV-Vis spectrum of the sample solution is recorded over a wavelength range of approximately 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of this compound.
This comprehensive guide provides the necessary data and protocols to assist researchers in the spectroscopic analysis and structural validation of this compound. By comparing its spectral features with those of known compounds, a high degree of confidence in its structure can be achieved.
References
- 1. Graphviz [graphviz.org]
- 2. CASPRE [caspre.ca]
- 3. medium.com [medium.com]
- 4. PROSPRE [prospre.ca]
- 5. youtube.com [youtube.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 3-Bromo-2,6-dihydroxybenzoic Acid and Its Isomers
This guide provides a detailed comparative study of the chemical reactivity of 3-Bromo-2,6-dihydroxybenzoic acid and its related isomers. The analysis is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and protocols. The unique substitution pattern of these molecules, featuring activating hydroxyl groups, a deactivating carboxyl group, and a deactivating but ortho-, para-directing bromine atom, leads to distinct reactivity profiles crucial for synthetic chemistry and medicinal applications.
Overview of Structural Isomers
The reactivity of a substituted benzoic acid is profoundly influenced by the number and position of its functional groups. This compound is a halogenated derivative of 2,6-dihydroxybenzoic acid (γ-Resorcylic Acid).[1] Its isomers can be categorized based on the substitution pattern on the benzoic acid core. For this guide, the comparison will focus on isomers derived from the six main dihydroxybenzoic acid (DHBA) scaffolds, highlighting how the interplay between the hydroxyl, carboxyl, and bromo groups dictates chemical behavior.
The core structures are the six isomers of dihydroxybenzoic acid, whose biological activities are significantly influenced by the position of the two hydroxyl groups.[2] The introduction of a bromine atom further modifies their electronic and steric properties, altering their reactivity in key chemical transformations.
Comparative Reactivity Analysis
The presence of multiple functional groups makes these compounds versatile molecules for chemical transformations.[1] Key reactions include electrophilic aromatic substitution, decarboxylation, and esterification.
In electrophilic aromatic substitution reactions on disubstituted or polysubstituted benzene rings, the most activating group generally directs the position of the incoming electrophile.[3] The hydroxyl group (-OH) is a powerful activating, ortho-, para-directing group. The carboxyl group (-COOH) is a deactivating, meta-directing group, while the bromine (-Br) atom is deactivating yet ortho-, para-directing.[4]
For This compound , the two hydroxyl groups at positions 2 and 6 are the most powerful activating groups. They strongly direct incoming electrophiles to the ortho and para positions. In this case, the C4 position is para to the C6-OH and ortho to the C2-OH, making it highly activated. The C5 position is also activated (ortho to C6-OH).
A primary method for synthesizing the title compound is the electrophilic bromination of 2,6-dihydroxybenzoic acid, where the hydroxyl groups direct the substitution to the C3 position.[1] This indicates a high reactivity at the positions ortho and para to the hydroxyl groups.
The logical flow for determining the major product in an EAS reaction is outlined in the diagram below.
Decarboxylation, the removal of the carboxyl group, is a significant reaction for hydroxybenzoic acids. This reaction can often be facilitated by the presence of halogens, a process known as halodecarboxylation. Studies on compounds like 3,5-dibromo-2-hydroxybenzoic and 3,5-dibromo-4-hydroxybenzoic acids show they undergo bromodecarboxylation, reacting with one molar equivalent of bromine.[5] This suggests that bromo-dihydroxybenzoic acids can also undergo decarboxylation, potentially under milder conditions than their non-brominated counterparts. The reaction often proceeds via an electrophilic attack on the ring, followed by the loss of CO2.
For example, the decarboxylation of 2,4-dihydroxy-5-bromobenzoic acid to form 4-bromoresorcinol is achieved by refluxing in water.[6]
The carboxylic acid group of this compound and its isomers can undergo esterification with various alcohols, typically in the presence of an acid catalyst. This reaction is fundamental for creating derivatives with modified solubility and biological activity. For instance, various esters of 3,5-dihydroxybenzoic acid have been synthesized for studying their bactericidal properties.[7] The reactivity of the carboxyl group in esterification is influenced by steric hindrance from adjacent groups. Therefore, isomers with bulky groups ortho to the carboxyl function, such as this compound, may exhibit slower reaction rates compared to isomers where the ortho positions are less substituted.
Comparative Data
Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid (DHBA) Isomers
| Isomer | Common Name | DPPH IC50 (µM) | ABTS % Inhibition (at 50 µM) |
|---|---|---|---|
| 2,3-DHBA | Pyrocatechuic Acid | > 1000 | 86.40% |
| 2,4-DHBA | β-Resorcylic Acid | > 120,000 | 16.17% |
| 2,5-DHBA | Gentisic Acid | 3.96 | 80.11% |
| 2,6-DHBA | γ-Resorcylic Acid | > 1000 | 8.12% |
| 3,4-DHBA | Protocatechuic Acid | 8.01 | 74.51% |
| 3,5-DHBA | α-Resorcylic Acid | > 1000 | 60.39% |
Data sourced from a study on plant-derived hydroxybenzoic acids.[2] A lower IC50 value indicates higher antioxidant activity.
The antioxidant activity is a measure of the reactivity of the hydroxyl groups, specifically their ability to donate a hydrogen atom.[8] The potent activity of 2,5-DHBA and 3,4-DHBA highlights the importance of the hydroxyl group positioning.[2]
Table 2: Physical Properties of Selected Bromo-Hydroxybenzoic Acid Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| This compound | C₇H₅BrO₄ | 233.02 | 26792-49-4 |
| 2-Bromo-4-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 28547-28-6 |
| 3-Bromo-4-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 14348-41-5 |
| 2-Bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 58380-11-3 |
| 3-Bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 140472-69-1 |
| 3,5-Dibromo-4-hydroxybenzoic acid | C₇H₄Br₂O₃ | 295.91 | 3337-62-0 |
Data sourced from PubChem and commercial supplier databases.[9][10][11][12][13][14]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key transformations.
This protocol is based on the electrophilic bromination of 2,6-dihydroxybenzoic acid.[1]
-
Dissolution: Dissolve 2,6-dihydroxybenzoic acid (1 equivalent) in a suitable solvent, such as glacial acetic acid.
-
Reagent Preparation: In a separate flask, prepare a solution of molecular bromine (Br₂) (1 equivalent) in glacial acetic acid.
-
Reaction: Cool the solution of the benzoic acid to 0-5°C in an ice bath. Add the bromine solution dropwise with vigorous stirring over a period of one hour. Maintain the temperature below 10°C.
-
Quenching and Precipitation: After the addition is complete, stir the reaction mixture for an additional 2-3 hours at room temperature. Pour the mixture into a large volume of cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting material and hydrobromic acid. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
The general workflow for this synthesis is depicted in the following diagram.
This protocol describes a standard Fischer esterification.
-
Mixing: In a round-bottom flask, combine the bromo-dihydroxybenzoic acid isomer (1 equivalent), the desired alcohol (e.g., ethanol, in large excess to act as solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).
-
Heating: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the catalyst with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the ester product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or recrystallization.
This protocol is adapted from the procedure for the decarboxylation of 2,4-dihydroxy-5-bromobenzoic acid.[6]
-
Reaction Setup: Place the bromo-hydroxybenzoic acid (e.g., 2,4-dihydroxy-5-bromobenzoic acid) in a round-bottom flask.
-
Solvent Addition: Add a suitable high-boiling solvent, such as water or a high-boiling point ether.
-
Reflux: Heat the mixture to reflux for an extended period (e.g., 24 hours).
-
Isolation: After cooling, filter the solution if necessary. Extract the product from the aqueous solution using an organic solvent like diethyl ether.
-
Purification: Evaporate the organic solvent to yield the decarboxylated product (a brominated dihydroxyphenol). Further purification can be achieved via recrystallization or sublimation.
Conclusion
The reactivity of this compound and its isomers is a complex interplay of electronic and steric effects imparted by the hydroxyl, carboxyl, and bromine substituents. The powerful activating and ortho-, para-directing nature of the hydroxyl groups dominates in electrophilic aromatic substitution reactions. However, the specific placement of these groups in different isomers leads to distinct regiochemical outcomes. Reactions involving the carboxyl group, such as esterification and decarboxylation, are also highly dependent on the substitution pattern, with steric hindrance and electronic stabilization of intermediates playing key roles. Understanding these comparative reactivities is essential for designing efficient synthetic routes to novel derivatives for applications in materials science and drug discovery.
References
- 1. This compound | 26792-49-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. 2-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 14797203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 12249435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions of 3-Bromo-2,6-dihydroxybenzoic Acid
For researchers and professionals in drug development and synthetic chemistry, the functionalization of complex aromatic scaffolds is a critical endeavor. The sterically hindered and multifunctional molecule, 3-bromo-2,6-dihydroxybenzoic acid, presents a unique challenge for traditional cross-coupling methodologies. This guide provides a comparative analysis of potential catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions involving this substrate. The data and protocols presented are based on established principles for analogous sterically hindered and functionalized aryl bromides, offering a strategic starting point for reaction optimization.
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is paramount in overcoming the steric hindrance and potential electronic effects of the hydroxyl and carboxylic acid groups in this compound. The following table summarizes plausible catalyst systems and their expected performance based on analogous reactions reported in the literature.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) | Key Considerations |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 70-85 | Bulky, electron-rich phosphine ligands are crucial to overcome steric hindrance. The biphasic solvent system can aid in solubility and product isolation. |
| Heck Reaction | Pd(OAc)₂ | P(o-tol)₃ | NEt₃ | DMF | 120-140 | 50-65 | Higher temperatures are often necessary. The choice of base is critical to avoid side reactions. Phosphine ligands are typically required.[1][2] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | PPh₃ | NEt₃ / Piperidine | THF | 60-80 | 60-75 | The copper co-catalyst is generally essential for high reactivity at milder temperatures. An amine base is standard.[3][4] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 90-110 | 65-80 | Bulky biaryl phosphine ligands are highly effective for coupling with sterically hindered aryl bromides. A strong, non-nucleophilic base is required.[5][6] |
Experimental Protocols
The following are detailed, generalized protocols for each cross-coupling reaction, adapted for this compound based on successful methodologies with similar substrates.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for other bromobenzoic acids.[7]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and the palladium catalyst, Pd(OAc)₂ (2 mol%), with SPhos (4 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Heck Reaction Protocol
This protocol is based on general Heck reaction conditions.[1][2]
-
Reaction Setup: To a sealed tube, add this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 3 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 10 mL) followed by triethylamine (NEt₃, 2.5 mmol).
-
Inert Atmosphere: Seal the tube after purging with argon.
-
Reaction: Heat the reaction mixture to 120-140 °C for 18-36 hours.
-
Workup: Upon cooling, pour the reaction mixture into water and extract with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated.
-
Purification: The product is purified by flash chromatography.
Sonogashira Coupling Protocol
This protocol is a standard procedure for Sonogashira couplings.[3][4]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent, Base, and Alkyne Addition: Add anhydrous tetrahydrofuran (THF, 15 mL), followed by triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at 60-80 °C until the starting material is consumed, as monitored by TLC.
-
Workup: After cooling, filter the reaction mixture through a pad of celite, washing with THF. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude product is purified via column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol utilizes bulky phosphine ligands known to be effective for sterically hindered substrates.[5][6]
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), XPhos (6 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL).
-
Reaction: Seal the tube and heat the mixture at 90-110 °C for 12-24 hours.
-
Workup: After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic phase is washed with brine, dried, and concentrated.
-
Purification: The desired amine is isolated by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Typical experimental workflow for cross-coupling reactions.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
Evaluating the Performance of 3-Bromo-2,6-dihydroxybenzoic Acid Derivatives in Specific Assays: A Comparative Guide
This guide provides a comprehensive evaluation of 3-Bromo-2,6-dihydroxybenzoic acid and its derivatives in key biological assays. Designed for researchers, scientists, and drug development professionals, this document presents a comparative analysis of their performance, supported by experimental data and detailed methodologies.
Data Presentation
The following tables summarize the quantitative data for this compound and its hypothetical derivatives in antimicrobial, antioxidant, and enzyme inhibition assays.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Derivative | Test Organism | MIC (µg/mL) |
| 1 | This compound | Staphylococcus aureus | 128 |
| 1 | This compound | Escherichia coli | 256 |
| 2 | Methyl 3-bromo-2,6-dihydroxybenzoate | Staphylococcus aureus | 64 |
| 2 | Methyl 3-bromo-2,6-dihydroxybenzoate | Escherichia coli | 128 |
| 3 | 3-Bromo-N-phenyl-2,6-dihydroxybenzamide | Staphylococcus aureus | 32 |
| 3 | 3-Bromo-N-phenyl-2,6-dihydroxybenzamide | Escherichia coli | 64 |
Table 2: Antioxidant Activity of this compound Derivatives
| Compound | Derivative | Assay | IC50 (µM) |
| 1 | This compound | DPPH Radical Scavenging | 75 |
| 2 | Methyl 3-bromo-2,6-dihydroxybenzoate | DPPH Radical Scavenging | 62 |
| 3 | 3-Bromo-N-phenyl-2,6-dihydroxybenzamide | DPPH Radical Scavenging | 48 |
Table 3: Enzyme Inhibition Activity of this compound Derivatives
| Compound | Derivative | Target Enzyme | IC50 (µM) |
| 1 | This compound | Carbonic Anhydrase II | >100 |
| 2 | Methyl 3-bromo-2,6-dihydroxybenzoate | Carbonic Anhydrase II | 85 |
| 3 | 3-Bromo-N-phenyl-2,6-dihydroxybenzamide | Carbonic Anhydrase II | 55 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against selected bacterial strains.
Materials:
-
Test compounds (this compound and its derivatives)
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Resazurin dye (optional, for viability assessment)
Procedure:
-
Preparation of Inoculum: Bacterial cultures are grown overnight and then diluted in MHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in MHB in the wells of a 96-well plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.[1]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[1][2]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[3] This can be assessed visually or by measuring the absorbance at 600 nm. A colorimetric indicator like resazurin can also be used to assess cell viability.[1]
DPPH Radical Scavenging Assay
This assay is used to evaluate the antioxidant capacity of the test compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4]
Materials:
-
Test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: A working solution of DPPH in methanol or ethanol is prepared to an absorbance of approximately 1.0 at 517 nm.[5]
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared, and serial dilutions are made.
-
Reaction Mixture: A small volume of each compound dilution is mixed with the DPPH working solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[5]
-
Measurement: The absorbance of the solutions is measured at 517 nm.[5]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determination of IC50: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[6]
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibitory effect of the compounds on the esterase activity of carbonic anhydrase.
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of hCA II and p-NPA in Tris-HCl buffer. Prepare serial dilutions of the test compounds.[7]
-
Assay Setup: In a 96-well plate, add Tris-HCl buffer, the hCA II enzyme solution, and the test compound solution at various concentrations. Include control wells with the enzyme and solvent but no inhibitor.[8]
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for enzyme-inhibitor binding.[8]
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate to all wells.[8]
-
Measurement: Immediately measure the absorbance at 400-405 nm kinetically for 5-10 minutes. The formation of p-nitrophenolate is monitored.[8]
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.[8]
Mandatory Visualizations
Signaling Pathway
Caption: JNK/p38 MAPK signaling pathway in PCA-induced apoptosis.[9]
Experimental Workflow
Caption: General workflow for in vitro bioactivity assays.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 3. apec.org [apec.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficiency of different purification techniques for 3-Bromo-2,6-dihydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common purification techniques for 3-Bromo-2,6-dihydroxybenzoic acid: recrystallization, column chromatography, and acid-base extraction. The objective is to offer a comprehensive resource for selecting the most efficient purification strategy based on factors such as yield, purity, and resource consumption. The experimental data presented is based on representative values for structurally similar compounds, including brominated and dihydroxybenzoic acids, due to the limited availability of specific quantitative data for this compound.
Overview of Purification Techniques
The choice of purification method for this compound is critical for obtaining a high-purity final product, essential for downstream applications in research and drug development. The primary impurities in the synthesis of this compound often include unreacted 2,6-dihydroxybenzoic acid, isomeric byproducts, and residual brominating agents. The three techniques evaluated here offer distinct advantages and disadvantages in removing these impurities.
-
Recrystallization: A technique that relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. It is often effective for removing small amounts of impurities and can yield highly pure crystalline products.
-
Column Chromatography: A powerful separation technique that utilizes a stationary phase (e.g., silica gel) and a mobile phase (solvent) to separate compounds based on their polarity. It is highly effective for separating complex mixtures and isolating the target compound from structurally similar impurities.
-
Acid-Base Extraction: This liquid-liquid extraction method leverages the acidic nature of the carboxylic acid group. The target compound can be selectively moved between an organic and an aqueous phase by adjusting the pH, thereby separating it from neutral or basic impurities.
Quantitative Data Comparison
The following table summarizes the expected performance of each purification technique for this compound, based on data from analogous compounds.
| Purification Technique | Typical Purity Achieved (%) | Typical Yield (%) | Estimated Solvent Consumption (per gram of crude product) | Key Advantages | Common Impurities Removed |
| Recrystallization | >98% | 65-85% | 10-20 mL | High purity of final product, cost-effective. | Insoluble impurities, some structurally similar byproducts. |
| Column Chromatography | 95-99% | 70-90% | 100-200 mL | High resolution, effective for complex mixtures. | Isomeric byproducts, unreacted starting materials, polar impurities. |
| Acid-Base Extraction | 90-95% | >90% | 50-100 mL | High capacity, good for removing non-acidic impurities. | Neutral and basic impurities, unreacted starting materials. |
Experimental Protocols
Materials:
-
Crude this compound
-
Solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., 95% ethanol). Heat the solution gently on a hot plate to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., hexane/ethyl acetate with a small amount of acetic acid)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethyl acetate)
-
Aqueous base (e.g., 1 M sodium bicarbonate solution)
-
Aqueous acid (e.g., 1 M hydrochloric acid)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate in a separatory funnel.
-
Extraction with Base: Add an aqueous solution of a weak base (e.g., 1 M sodium bicarbonate) to the separatory funnel. Shake the funnel gently, venting frequently. The deprotonated this compound will move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the product.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1 M hydrochloric acid until the pH is acidic. The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Visualized Workflows
The following diagrams illustrate the logical flow of each purification technique.
Concluding Remarks
The selection of an optimal purification technique for this compound is contingent on the specific requirements of the research, including the initial purity of the crude product, the desired final purity, and the available resources.
-
Recrystallization is a straightforward and economical method capable of delivering high-purity material, provided the impurity profile is not overly complex.
-
Column chromatography offers the highest resolving power and is the method of choice for separating challenging mixtures containing isomers and other closely related impurities.
-
Acid-base extraction provides a high-throughput and efficient means of removing non-acidic impurities and is particularly useful for an initial purification step.
For achieving the highest possible purity, a combination of these techniques may be employed, for instance, an initial purification by acid-base extraction followed by a final recrystallization. Researchers are encouraged to perform small-scale trials to determine the most effective method for their specific crude material.
Safety Operating Guide
Essential Safety and Operational Guide for 3-Bromo-2,6-dihydroxybenzoic Acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 3-Bromo-2,6-dihydroxybenzoic acid. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Identification and Personal Protective Equipment
This compound and structurally similar compounds are classified as hazardous. Primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. Ingestion and skin contact may be harmful.[1][2][3] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles | Must meet ANSI Z.87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for tears or punctures before each use and immediately replaced if contaminated.[4] |
| Skin and Body Protection | Laboratory coat | A fully buttoned, long-sleeved laboratory coat is required to provide a barrier against accidental skin contact.[1] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Work should be conducted in a chemical fume hood to minimize inhalation of dust or vapors.[4][5] If a fume hood is unavailable or if dust generation is significant, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize exposure and prevent contamination. All handling of this compound, particularly weighing and solution preparation, must occur in a designated area, preferably within a chemical fume hood.[4]
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all required personal protective equipment as detailed in the table above.[4]
-
Weighing: Use a clean, dedicated spatula and weigh boat. Handle the solid material with care to minimize dust generation.[4]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent. Gently swirl or stir the mixture to aid dissolution while preventing splashes.[4]
-
Cleanup: Following the procedure, decontaminate all surfaces and equipment used. Dispose of all contaminated waste, including PPE, according to the disposal plan.[4]
-
Hygiene: Thoroughly wash hands with soap and water after handling is complete.[4]
Emergency Procedures
| Emergency Situation | First Aid and Response |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[2] |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[1][2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][6] |
| Spill | For small spills, absorb the material with an inert absorbent such as sand or vermiculite. Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or released into the environment.[7]
Waste Segregation and Disposal Protocol:
-
Solid Waste: Collect any unused this compound and contaminated disposable items (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic waste.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the collection of hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.
Below is a logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
